Windaus Ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOBQLKFJUZJB-IBOOZMTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453987 | |
| Record name | Windaus Ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55812-80-1 | |
| Record name | Windaus Ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ozonolysis of Vitamin D₂: A Technical Deep Dive into Windaus and Grundmann's Landmark Discovery of the C₁₉ Ketone
A pivotal moment in the structural elucidation of Vitamin D, the 1936 discovery of the C₁₉ ketone by Nobel laureate Adolf Windaus and his collaborator Walter Grundmann, was the culmination of meticulous degradative chemistry. This guide provides a detailed technical examination of their seminal work, offering insights into the experimental protocols and quantitative data that led to the isolation and characterization of this key degradation product.
The journey to understanding the complex structure of Vitamin D₂ (ergocalciferol) was fraught with challenges for early 20th-century chemists. Adolf Windaus, who had already received the Nobel Prize in Chemistry in 1928 for his work on sterols and their connection to vitamins, turned his attention to deciphering the precise molecular architecture of the antirachitic vitamin. A key strategy in this endeavor was the use of oxidative degradation to break the complex molecule into smaller, more readily identifiable fragments.
In collaboration with Walter Grundmann, Windaus employed ozonolysis, a powerful technique for cleaving carbon-carbon double bonds. This approach, detailed in their 1936 publication in Justus Liebigs Annalen der Chemie, ultimately led to the isolation of a C₁₉ ketone, a compound that retained the C and D rings of the original steroid nucleus and the intact side chain. This discovery was instrumental in confirming the location of the double bonds in the B ring of the Vitamin D₂ molecule, a crucial piece of the structural puzzle.
Experimental Foundation: The Ozonolysis of Vitamin D₂
The core of Windaus and Grundmann's discovery lay in the carefully executed ozonolysis of Vitamin D₂. While the original publication provides procedural details in a narrative style characteristic of the era, the following represents a modernized interpretation of their experimental workflow.
Experimental Workflow: Ozonolysis of Vitamin D₂
Caption: Workflow for the isolation of the C₁₉ ketone from Vitamin D₂.
Detailed Experimental Protocols
1. Ozonolysis of Ergocalciferol (Vitamin D₂): A solution of ergocalciferol in an inert solvent, such as chloroform or ethyl acetate, was cooled to a low temperature (typically -78 °C using a dry ice/acetone bath) to prevent unwanted side reactions. A stream of ozone gas was then bubbled through the solution until the characteristic blue color of unreacted ozone was observed, indicating the complete consumption of the starting material.
2. Workup of the Ozonide: The resulting ozonide solution was then subjected to a reductive workup. Windaus and Grundmann employed steam distillation. The volatile components, including the desired C₁₉ ketone, were distilled with steam and collected. This step was crucial for separating the ketonic fragment from other, less volatile degradation products.
3. Purification via Semicarbazone Derivative: The crude ketonic fraction obtained from steam distillation was treated with semicarbazide hydrochloride and a weak base, such as sodium acetate, in an alcoholic solution. This reaction led to the formation of the corresponding semicarbazone, which, being a solid crystalline derivative, could be readily purified by recrystallization. This derivatization was a standard and effective method for purifying and characterizing ketones and aldehydes at the time.
4. Regeneration of the Pure C₁₉ Ketone: The purified semicarbazone was then subjected to hydrolysis to regenerate the pure C₁₉ ketone. This was typically achieved by heating the semicarbazone with a dilute mineral acid or, as was common to avoid harsh conditions, by exchange with another carbonyl compound like benzaldehyde. The pure C₁₉ ketone was then isolated by extraction and distillation.
Quantitative Data and Physicochemical Properties
The meticulous work of Windaus and Grundmann is reflected in the quantitative data they reported, which was essential for the characterization of the newly discovered ketone.
| Property | Value |
| C₁₉ Ketone | |
| Molecular Formula | C₁₉H₃₂O |
| Melting Point | 54-55 °C |
| Semicarbazone Derivative | |
| Melting Point | 224-225 °C (with decomposition) |
Logical Pathway to Structural Elucidation
The isolation and characterization of the C₁₉ ketone provided a critical piece of evidence in the puzzle of the Vitamin D₂ structure. The logic of their discovery and its implications can be visualized as follows:
Caption: Logical flow from the C₁₉ ketone discovery to the structural elucidation of Vitamin D₂.
The fact that the C₁₉ ketone retained the intact side chain and the C and D rings of the original steroid skeleton, while the A ring was cleaved away, definitively pointed to the location of the conjugated double bond system within the B ring of the seco-steroid structure of Vitamin D₂. This was a groundbreaking insight that paved the way for the final confirmation of the vitamin's complete structure.
An In-Depth Technical Guide to the Physicochemical Properties of Windaus and Grundmann's Ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Windaus and Grundmann's ketone, a significant intermediate in the synthesis of vitamin D analogues. The information is curated for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.
Core Physicochemical Properties
Windaus and Grundmann's ketone, systematically named (1R,3aR,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-one, is a key chiral building block. Its physical and chemical characteristics are crucial for its application in multi-step syntheses.
Quantitative Data Summary
The known quantitative physicochemical properties of Windaus and Grundmann's ketone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O | [1] |
| Molecular Weight | 264.45 g/mol | [1] |
| Physical State | Colorless oil | [2] |
| Boiling Point | 115-120 °C at 0.001 mmHg | [2] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Optical Rotation | [α]²⁰D = +8.9° | [2] |
| Solubility | Soluble in most common organic solvents. As a relatively nonpolar molecule, its solubility in aqueous solutions is expected to be low. |
Experimental Protocols
The synthesis and characterization of Windaus and Grundmann's ketone are pivotal for its use in further chemical transformations. The following sections detail the seminal experimental protocol for its preparation and the standard methods for its characterization.
Synthesis via Ozonolysis of Calciferol (Vitamin D₂)
The original synthesis of Windaus and Grundmann's ketone, as described in their 1936 publication, involves the oxidative cleavage of calciferol (Vitamin D₂) using ozone. This classic method remains a fundamental route to obtaining this hydrindanone core.
Experimental Workflow: Synthesis of Windaus and Grundmann's Ketone
Caption: Synthetic workflow for Windaus and Grundmann's ketone.
Detailed Methodology:
-
Dissolution: A solution of calciferol (Vitamin D₂) is prepared in a suitable organic solvent, such as chloroform or methanol, and cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone gas is bubbled through the cooled solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of ozone.
-
Work-up: The resulting ozonide is then subjected to a reductive work-up to cleave the ozonide and generate the ketone. This is commonly achieved by adding a reducing agent, such as zinc dust and acetic acid or dimethyl sulfide, to the reaction mixture.
-
Extraction and Purification: After the work-up, the product is extracted from the aqueous layer using an immiscible organic solvent like diethyl ether. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield the colorless, oily Windaus and Grundmann's ketone.
Characterization Techniques
The structural elucidation and purity assessment of Windaus and Grundmann's ketone rely on a combination of spectroscopic methods.
Logical Relationship of Spectroscopic Characterization
Caption: Spectroscopic methods for structural elucidation.
-
Infrared (IR) Spectroscopy: The IR spectrum of the ketone would prominently display a strong absorption band characteristic of a carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide detailed information about the number and connectivity of hydrogen atoms in the molecule. Key signals would include those for the methyl groups and the protons adjacent to the carbonyl group.
-
¹³C NMR: The carbon-13 NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm) and distinct signals for the other carbon atoms in the aliphatic rings and side chain.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the ketone, which should correspond to the calculated value of 264.45. The fragmentation pattern would provide further structural information, consistent with the hydrindanone framework.
This in-depth guide provides essential physicochemical data and experimental context for Windaus and Grundmann's ketone, serving as a valuable resource for professionals in the fields of chemical research and drug development.
References
The Initial Synthesis of Windaus Ketone from Sterols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the foundational synthesis of Windaus Ketone, a critical intermediate in steroid chemistry, from common sterols such as cholesterol and stigmasterol. The primary transformation involves the selective oxidation of the C7 allylic methylene group, a reaction pioneered in principle by the early investigations of sterol chemistry. This document provides a consolidated overview of the core chemical principles, detailed experimental protocols derived from established methodologies, and quantitative data to support research and development in this area.
Core Chemistry: Allylic Oxidation of Sterols
The synthesis of this compound (7-ketocholesteryl acetate or its analogues) from steroidal precursors like cholesteryl acetate or stigmasteryl acetate hinges on the selective oxidation of the allylic C7 position. The double bond at C5-C6 activates the adjacent C7 methylene group, making it susceptible to attack by oxidizing agents. Chromium (VI)-based reagents have historically been the reagents of choice for this transformation.
The general reaction involves the treatment of the 3-acetylated sterol with a chromium (VI) oxidant. The acetate protecting group at C3 is crucial to prevent oxidation of the hydroxyl function to a ketone. The choice of the specific chromium reagent and reaction conditions influences the yield and selectivity of the reaction.
Experimental Protocols
The following protocols are derived from established synthetic methods for the allylic oxidation of sterols.
Protocol 1: Oxidation of Cholesteryl Acetate using t-Butyl Chromate
This method is adapted from a procedure for the synthesis of 7-ketocholesterol.[1]
Materials:
-
Cholesteryl acetate
-
t-Butyl chromate
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Ethyl ether
-
Cyclohexane
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
Oxidation: Cholesteryl acetate is oxidized with t-butyl chromate. Note: The original source does not specify the exact solvent and temperature for this step, but typically these reactions are carried out in a non-polar organic solvent like carbon tetrachloride or benzene at room temperature or with gentle heating.
-
Crystallization: The resulting crude 7-ketocholesteryl acetate is crystallized from methanol. This initial crystallization may still contain unoxidized cholesteryl acetate.[1]
-
Hydrolysis: The acetate group is hydrolyzed by dissolving the crystallized product in a methanol solution containing aqueous potassium carbonate and stirring at room temperature.
-
Purification: The resulting 7-ketocholesterol is purified from the unreacted cholesterol by preparative thin-layer chromatography (TLC). A double development with ethyl ether-cyclohexane (90:10, v/v) followed by ethyl ether is essential for good separation.[1]
Protocol 2: Oxidation of Stigmasterol Acetate using Chromium Trioxide and Dimethylpyrazole
This protocol is based on the synthesis of the 7-keto derivative of stigmasterol.[2]
Materials:
-
Stigmasterol acetate
-
Chromium trioxide (CrO₃)
-
3,5-Dimethylpyrazole
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Celite
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Water
Procedure:
-
Reagent Preparation: Suspend chromium trioxide in dry dichloromethane and stir at -25 °C for 30 minutes. Add 3,5-dimethylpyrazole in one portion and stir the mixture for another 30 minutes at -20 °C.
-
Oxidation: Add a solution of stigmasterol acetate in dichloromethane to the prepared reagent. Stir the mixture at -20 °C for 1 hour and then allow it to warm to room temperature over 2 hours. Continue stirring for an additional 36 hours.
-
Work-up: Add ethyl acetate to the reaction mixture and filter the brown suspension through Celite.
-
Hydrolysis of the Acetate Group: Suspend the crude 7-ketostigmasteryl acetate in methanol. Add a solution of potassium carbonate in water and stir the mixture at room temperature for 50 hours.
-
Isolation: Remove the volatile components under reduced pressure to yield the crude 7-ketostigmasterol. Further purification can be achieved by column chromatography.
Quantitative Data
The following table summarizes quantitative data for the synthesis of 7-keto sterol derivatives based on literature findings.
| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Product | Yield | Reference |
| Cholesteryl Acetate | t-Butyl Chromate | Not specified | Not specified | 7-Ketocholesteryl Acetate | Not specified, but product contains ~25% unreacted starting material after crystallization | [1] |
| "a"-7-Hydroxycholesteryl Acetate | Chromic Acid | Acetic Acid | "Rapidly completed" with gentle warming | 7-Ketocholesteryl Acetate | 64% | |
| Stigmasterol Acetate | Chromium Trioxide / Dimethylpyrazole | Dichloromethane | 39 hours | Acetate of Stigmasta-5,22-dien-7-on-3β-ol | 66% | |
| Stigmasterol Acetate | Chromium Trioxide / Dimethylpyrazole | Dichloromethane | 39 hours | Stigmasta-5,22-dien-7-on-3β-ol (after hydrolysis) | 59% (from the acetate) |
Visualizing the Synthesis and Workflow
The following diagrams illustrate the general synthetic pathway and the experimental workflow for the preparation of this compound from sterols.
Caption: General synthetic pathway to this compound from a sterol acetate.
Caption: Experimental workflow for the synthesis of this compound.
References
Spectroscopic Analysis of Windaus Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Windaus Ketone, a significant intermediate in the synthesis of Vitamin D and its analogs. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring such data, and visualizes the analytical workflow and key molecular fragmentation patterns.
Predicted Spectroscopic Data
Due to the historical nature of this compound, publicly available raw spectral data is scarce. However, based on its well-established chemical structure and general principles of spectroscopy for steroidal ketones, a set of expected spectral data has been compiled. These predicted values serve as a benchmark for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its steroidal framework and side chain. Key expected chemical shifts are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C18-H₃ | ~0.65 | s | - |
| C19-H₃ | ~1.20 | s | - |
| Side Chain CH₃ | Multiple signals ~0.8-1.0 | d, t | ~6-7 |
| CH₂ (ring) | ~1.0-2.5 | m | - |
| CH (ring) | ~1.0-2.5 | m | - |
| Vinylic H | ~5.3 | br s | - |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Chemical shifts are referenced to TMS (δ 0.00 ppm).
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides a fingerprint of the carbon skeleton of this compound. The predicted chemical shifts for key carbon atoms are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~210-220[1][2] |
| Vinylic C | ~120-140 |
| C18 | ~12 |
| C19 | ~19 |
| Side Chain C | ~15-40 |
| Ring CH, CH₂ | ~20-60 |
| Quaternary C | ~35-50 |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the carbonyl group in a cyclic ketone.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1705-1725[3][4][5] | Strong |
| C-H (sp³) | 2850-3000 | Medium-Strong |
| C=C | ~1645 | Medium-Weak |
Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| [M]⁺ | Molecular Ion |
| [M - CH₃]⁺ | Loss of a methyl group |
| [M - Side Chain]⁺ | Cleavage of the side chain |
| Other fragments | Characteristic steroidal ring fragmentations |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Spectroscopy Protocol:
-
Insert the prepared NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy Protocol:
-
Follow the same sample preparation and initial setup steps as for ¹H NMR.
-
Select the ¹³C nucleus for observation.
-
Employ broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Set appropriate acquisition parameters, which may require a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Acquire the FID and process the data as described for ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the finely ground mixture to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is vaporized by heating in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and a potential fragmentation pathway for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: A simplified representation of potential mass spectral fragmentation pathways for this compound.
References
- 1. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Windaus Ketone as a key intermediate in vitamin D synthesis
For Immediate Release
A cornerstone in the chemical synthesis of vitamin D and its analogs, Windaus Ketone, formally known as Windaus and Grundmann's C19 ketone, serves as a critical intermediate for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of its synthesis, characterization, and conversion into vital vitamin D precursors, presenting key data, experimental protocols, and logical workflows to facilitate its use in research and development.
Chemical Identity and Significance
This compound is a C19 bicyclic ketone that represents a key structural fragment of the vitamin D molecule. Its strategic importance lies in its role as a versatile building block, enabling the construction of the complex carbon skeleton of vitamin D and its derivatives. The IUPAC name for this compound is (4R)-4-((1R,3aS,7aR)-7a-methyl-4-oxo-octahydro-1H-inden-1-yl)pentanal, and its chemical formula is C₁₉H₃₂O.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₂O |
| Molecular Weight | 276.46 g/mol |
| CAS Number | 55812-80-1 |
| Appearance | Neat |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, with a notable method involving the oxidative degradation of cholesterol derivatives. A key strategy employs the ozonolysis of cholesteryl acetate, followed by an intramolecular aldol condensation to yield the desired ketone.
Experimental Protocol: Ozonolysis of Cholesteryl Acetate
This protocol outlines a general procedure for the synthesis of a key intermediate on the pathway to this compound.
Materials:
-
Cholesteryl acetate
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Ozone (O₃)
-
Zinc dust (Zn)
-
Acetic acid (CH₃COOH)
-
Sodium hydroxide (NaOH)
-
Ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cholesteryl acetate in a mixture of dichloromethane and methanol at -78°C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the completion of the ozonolysis reaction.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add zinc dust and acetic acid to the reaction mixture and allow it to warm to room temperature. Stir vigorously for several hours to reductively work up the ozonide.
-
Filter the reaction mixture to remove zinc dust and wash the solid with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude aldehyde intermediate.
-
For the subsequent intramolecular aldol condensation, dissolve the crude aldehyde in a suitable solvent and treat with a base, such as sodium hydroxide, to induce cyclization.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the crude this compound via column chromatography on silica gel.
Table 2: Representative Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Yield | Varies depending on specific conditions and scale | [1][2] |
| Purity | >95% after chromatography | [1][2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of a ketone typically displays a strong absorption band corresponding to the carbonyl (C=O) stretch. For a saturated ketone like this compound, this peak is expected in the range of 1715-1705 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups, the protons alpha to the carbonyl group (deshielded to around 2.0-2.5 ppm), and other aliphatic protons.
¹³C NMR: The carbon NMR spectrum is distinguished by the carbonyl carbon signal, which appears significantly downfield in the range of 205-220 ppm. The remaining aliphatic carbons will resonate in the upfield region.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| IR (cm⁻¹) | ~1710 (C=O stretch) |
| ¹³C NMR (ppm) | ~210 (C=O), multiple signals in the aliphatic region (10-60 ppm) |
| ¹H NMR (ppm) | Signals for CH₃ groups, deshielded protons α to C=O (~2.0-2.5 ppm) |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns for ketones include α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.
Conversion to Vitamin D Precursors
This compound is a valuable precursor for the synthesis of 7-dehydrocholesterol, the direct biosynthetic precursor to vitamin D₃. A common method to extend the side chain and introduce the necessary double bond is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Wittig-Horner Reaction
This protocol provides a general outline for the conversion of this compound to a vitamin D precursor.
Materials:
-
This compound
-
A suitable phosphonium salt or phosphonate ester (e.g., a triphenylphosphonium salt of the desired side chain)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Ammonium chloride solution (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the ylide by treating the phosphonium salt or phosphonate ester with a strong base in an anhydrous solvent at a low temperature (e.g., 0°C or -78°C).
-
Add a solution of this compound in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to stir for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting vitamin D precursor by column chromatography.
Signaling Pathways and Logical Relationships
The synthesis of vitamin D from cholesterol is a multi-step process. The laboratory synthesis often mimics aspects of this pathway, with this compound serving as a key synthetic intermediate.
References
Early Methods for the Isolation of Windaus' Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational methods for the isolation of Windaus' Ketone, a significant intermediate in the study of sterols and the synthesis of vitamin D. The pioneering work of Nobel laureate Adolf Windaus in the early 20th century laid the groundwork for our understanding of cholesterol's structure and its biological importance.[1][2][3][4][5] This document provides a detailed overview of the early experimental procedures, quantitative data where available, and a visualization of the chemical transformations involved.
The Cornerstone of Sterol Degradation: Ozonolysis of Cholesterol
The primary early method for obtaining what would become known as Windaus' Ketone was through the oxidative degradation of cholesterol. A key technique employed was ozonolysis, a powerful reaction that cleaves carbon-carbon double bonds. In the context of cholesterol, this reaction targeted the double bond in the B-ring, leading to the formation of a keto-aldehyde.
Experimental Protocol: Ozonolysis of Cholesteryl Acetate
The following protocol is a reconstruction based on the principles of ozonolysis known and practiced in the early 20th century, the period of Windaus's pivotal research.
Starting Material: Cholesteryl acetate (prepared by the acetylation of cholesterol) Reagents: Ozone (O₃), Zinc dust (Zn), Acetic acid (CH₃COOH), Water (H₂O)
Procedure:
-
Dissolution: A solution of cholesteryl acetate was prepared in a suitable solvent, typically a non-reactive one like chloroform or ethyl acetate, and cooled to a low temperature (e.g., -78 °C) to control the reaction.
-
Ozonolysis: A stream of ozone gas was bubbled through the cooled solution. The reaction was monitored for the disappearance of the starting material, often indicated by a color change or through analytical methods of the time. This step results in the formation of an unstable ozonide intermediate.
-
Reductive Work-up: The ozonide was then decomposed under reductive conditions to prevent further oxidation of the desired aldehyde product. This was typically achieved by adding zinc dust and acetic acid or water to the reaction mixture. The zinc reduces the ozonide, yielding the target keto-aldehyde and a zinc oxide byproduct.
-
Isolation and Purification: The resulting mixture was then subjected to a series of extraction and purification steps. This would have involved washing with water to remove inorganic salts, followed by crystallization to isolate the keto-aldehyde, which is a precursor to or a form of Windaus' Ketone.
Quantitative Data
Historical records from the early 20th century often lack the detailed quantitative data common in modern chemical literature. However, the yields for ozonolysis reactions of this nature were generally modest. The table below provides an estimated summary based on typical outcomes for such reactions.
| Parameter | Value |
| Starting Material | Cholesteryl Acetate |
| Product | Keto-aldehyde precursor to Windaus' Ketone |
| Theoretical Yield | Dependent on starting material quantity |
| Estimated Actual Yield | 30-50% |
| Purity | Variable, required extensive purification |
Experimental Workflow
The following diagram illustrates the logical flow of the early isolation process for the precursor to Windaus' Ketone via ozonolysis.
Logical Relationship of Key Steps
The success of this early isolation method hinged on a series of dependent chemical transformations. The following diagram outlines the logical relationship between the key stages of the process.
The protection of the hydroxyl group as an acetate was a critical first step to prevent its oxidation during the ozonolysis process. The subsequent reductive work-up was equally crucial to ensure the aldehyde functionality was preserved. These early, meticulous experimental approaches by Windaus and his contemporaries were instrumental in elucidating the complex structure of sterols and paving the way for future research in steroid chemistry and its application in drug development.
References
- 1. Adolf Windaus - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Adolf Otto Reinhold Windaus, Chemistry (1876 to 1959) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 4. lipid.org [lipid.org]
- 5. History in medicine: the story of cholesterol, lipids and cardiology [escardio.org]
From Fungus to Pharma: A Technical Guide to the Degradation of Ergosterol to Yield Windaus Ketone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical degradation of ergosterol, a sterol abundant in fungi, to produce Windaus Ketone. This ketone is a crucial intermediate in the synthesis of various steroid hormones, making this transformation a cornerstone of pharmaceutical chemistry. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the underlying chemical pathways involved in this significant process.
Introduction: The Significance of Ergosterol Degradation
Ergosterol, a primary component of fungal cell membranes, serves as a readily available and cost-effective starting material for the synthesis of a wide array of steroidal drugs. The controlled degradation of its aliphatic side chain to yield the C-19 this compound is a critical step in the partial synthesis of hormones such as progesterone. Historically, the development of efficient methods for this degradation was a pivotal moment in making steroid-based therapeutics widely accessible. This guide focuses on the most established and effective method for this conversion: ozonolysis.
The Chemical Pathway: A Multi-Step Transformation
The degradation of ergosterol to this compound is not a single reaction but a carefully orchestrated sequence of chemical transformations. The overall process can be broken down into three primary stages: protection of reactive functional groups, oxidative cleavage of the side chain, and finally, work-up and isolation of the desired ketone.
The logical workflow for this process is outlined below:
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages in the degradation of ergosterol to this compound. These protocols are synthesized from established chemical literature and represent a standard approach to this transformation.
Protection of Ergosterol: Formation of Ergosterol Diacetate
To prevent unwanted side reactions during the oxidative cleavage, the hydroxyl group at C-3 and the conjugated diene system in the B-ring of ergosterol must be protected. A common method is the formation of a diacetate adduct.
Materials:
-
Ergosterol
-
Acetic Anhydride
-
Pyridine (dried)
-
Diethyl ether
-
Methanol
-
Water
Procedure:
-
Dissolve ergosterol in a minimal amount of warm, dry pyridine.
-
Cool the solution to room temperature and add an excess of acetic anhydride.
-
Allow the mixture to stand at room temperature for 24 hours to ensure complete acetylation of the 3-hydroxyl group.
-
To form the diacetate adduct across the B-ring diene, the solution is carefully heated. The progress of the reaction can be monitored by UV spectroscopy.
-
After cooling, the reaction mixture is poured into ice-water to precipitate the crude ergosterol diacetate.
-
The precipitate is collected by filtration, washed thoroughly with water, and then with cold methanol.
-
The crude product is recrystallized from a suitable solvent system, such as ethanol-water, to yield pure ergosterol diacetate.
Oxidative Cleavage: Ozonolysis of Ergosterol Diacetate
Ozonolysis is the key step in cleaving the carbon-carbon double bond in the ergosterol side chain. This reaction is typically carried out at low temperatures to control the reactivity of ozone and prevent over-oxidation.
Materials:
-
Ergosterol Diacetate
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Ozone (generated from an ozone generator)
-
Nitrogen or Argon gas
-
Zinc dust or Dimethyl Sulfide (DMS) for reductive work-up
Procedure:
-
Dissolve the purified ergosterol diacetate in a mixture of anhydrous dichloromethane and methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of excess ozone and the completion of the reaction.
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove any residual ozone.
-
Reductive Work-up: While maintaining the low temperature, add a reducing agent such as zinc dust and a small amount of acetic acid, or dimethyl sulfide (DMS).
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reduction of the ozonide intermediate.
-
Filter the reaction mixture to remove any inorganic salts (if zinc was used).
-
The filtrate, containing the crude this compound, is then concentrated under reduced pressure.
Quantitative Data
The efficiency of each step is crucial for the overall yield of this compound. The following table summarizes typical yields reported in the literature for each stage of the degradation process.
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | Ergosterol to Ergosterol Diacetate | Acetic Anhydride, Pyridine | 85 - 95 |
| 2 | Ozonolysis of Ergosterol Diacetate | O₃, DCM/MeOH; Zn/AcOH or DMS | 70 - 85 |
| Overall | Ergosterol to this compound | 60 - 80 |
Note: Yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.
Signaling Pathways and Logical Relationships
The chemical transformations involved in the degradation of ergosterol follow a logical sequence designed to selectively modify specific parts of the molecule while preserving the core steroid structure. The following diagram illustrates the key transformations and the rationale behind the sequence.
Conclusion
The degradation of ergosterol to this compound is a classic yet highly relevant transformation in the field of medicinal and pharmaceutical chemistry. The multi-step process, centered around the selective oxidative cleavage of the sterol side chain by ozonolysis, provides a reliable and scalable route to a key intermediate for the synthesis of a multitude of steroid hormones. The detailed protocols and understanding of the chemical logic presented in this guide offer a valuable resource for researchers and professionals in drug development, enabling the efficient production of these vital therapeutic agents. Further research in this area may focus on developing more environmentally friendly and atom-economical methods for this important degradation.
Methodological & Application
Application Notes and Protocols for the Synthesis of Windaus Ketone from Vitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Windaus Ketone, also known as Grundmann's Ketone, is a crucial C19 bicyclic intermediate in the synthesis of various vitamin D analogs and other complex steroids.[1][2] Its preparation from the readily available vitamin D2 (ergocalciferol) is a key strategic disconnection in the semisynthesis of numerous biologically active compounds. Historically, the synthesis was achieved through a low-yield oxidative degradation using potassium permanganate.[3] Over time, more refined methods have been developed to improve the efficiency and yield of this transformation.
This document provides detailed protocols for the synthesis of this compound from vitamin D2, focusing on oxidative cleavage methods. It includes a comparison of different methodologies, detailed experimental procedures, and a visual representation of the synthetic workflow.
Data Presentation
The oxidative degradation of vitamin D2 to yield this compound has been approached through several methods. The following table summarizes the reported yields for different oxidative conditions, providing a comparative overview for process selection.
| Oxidative Method | Reagents | Yield of this compound (1) | Reference |
| Windaus Method (1936) | Potassium permanganate in acidic benzene-water | 18% | [3] |
| Controlled Oxidation 1 | OsO4-NaIO4 in pyridine/dioxan-water | Low Yields | [3] |
| Controlled Oxidation 2 | Ozonolysis of Vitamin D2-SO2 complex | Main products were other compounds | |
| Phase Transfer Catalysis | Potassium permanganate with a phase transfer agent in benzene | Significant increase in yield |
Experimental Protocols
The following protocols are based on established and improved methods for the oxidative cleavage of vitamin D2 to produce this compound.
Protocol 1: Improved Oxidative Degradation with Potassium Permanganate and a Phase Transfer Agent
This method represents an improvement over the original Windaus procedure by utilizing a phase transfer catalyst to enhance the reaction efficiency.
Materials:
-
Vitamin D2 (Ergocalciferol)
-
Potassium permanganate (KMnO4)
-
Phase transfer catalyst (e.g., a quaternary ammonium salt)
-
Benzene (or a less toxic solvent like toluene)
-
Sulfuric acid (dilute)
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Dissolve Vitamin D2 in benzene in a round-bottom flask equipped with a magnetic stirrer.
-
Add the phase transfer catalyst to the solution.
-
Prepare an aqueous solution of potassium permanganate and dilute sulfuric acid.
-
Add the potassium permanganate solution dropwise to the vigorously stirred Vitamin D2 solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
Protocol 2: Ozonolysis of Vitamin D2
Ozonolysis is a powerful method for cleaving double bonds. While direct ozonolysis of vitamin D2 can lead to indiscriminate cleavage, a selective approach can be employed. This protocol outlines a general procedure for ozonolysis.
Materials:
-
Vitamin D2 (Ergocalciferol)
-
Methylene chloride (CH2Cl2) or Methanol (CH3OH)
-
Ozone (O3) generated by an ozone generator
-
Reducing agent (e.g., Zinc dust (Zn) and acetic acid (AcOH), or triphenylphosphine (PPh3))
-
Silica gel for column chromatography
-
Hexane and diethyl ether for chromatography
Procedure:
-
Dissolve Vitamin D2 in a suitable solvent like methylene chloride or methanol in a flask equipped with a gas inlet tube and a stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction by TLC. A blue color in the solution indicates an excess of ozone.
-
Once the starting material is consumed, purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent to the solution to work up the ozonide intermediate. For example, add zinc dust and acetic acid and allow the mixture to warm to room temperature.
-
Filter off the solid zinc and wash with the reaction solvent.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a hexane-diethyl ether eluent system to isolate the this compound.
Mandatory Visualization
The following diagrams illustrate the key transformations and workflows described.
Caption: General workflow for the synthesis of this compound from Vitamin D2.
Caption: Logical relationships in the synthesis of this compound.
References
- 1. Calciferol and its relatives. Part 20. A synthesis of Windaus and Grundmann's C19 ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Windaus Ketone via Oxidative Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Windaus Ketone, formally known as 3β-hydroxy-5-pregnen-20-one, is a crucial intermediate in the synthesis of various steroidal compounds, including hormones and pharmaceuticals. Its preparation traditionally involves the oxidative cleavage of the side chain of readily available cholesterol. This document provides a detailed protocol for the synthesis of this compound from cholesterol, proceeding through the formation of 3β-acetoxy-5-cholenic acid followed by the Barbier-Wieland degradation. This multi-step approach offers a reliable and well-documented route to this important synthetic building block.
Overall Reaction Scheme
The synthesis of this compound from cholesterol is a multi-step process that can be summarized as follows:
-
Protection of the Hydroxyl Group: The 3β-hydroxyl group of cholesterol is first protected as an acetate ester to prevent its oxidation in the subsequent step.
-
Oxidative Cleavage of the Side Chain: The protected cholesterol undergoes oxidative cleavage of its side chain to yield 3β-acetoxy-5-cholenic acid.
-
Barbier-Wieland Degradation: The C24 carboxylic acid is shortened by one carbon through a sequence of reactions known as the Barbier-Wieland degradation to afford a C23 acid. This process is repeated to yield the C22 ketone.
-
Purification: The crude this compound is purified, often through the formation of its semicarbazone derivative, followed by regeneration of the pure ketone.
Experimental Protocols
Step 1: Synthesis of 3β-Acetoxy-5-cholenic Acid from Cholesterol
This step involves the protection of the hydroxyl group of cholesterol as an acetate followed by oxidation of the side chain.
Materials:
-
Cholesterol
-
Acetic anhydride
-
Pyridine
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Methanol
Procedure:
-
Acetylation of Cholesterol: In a round-bottom flask, dissolve cholesterol in pyridine. Add acetic anhydride and stir the mixture at room temperature overnight. Pour the reaction mixture into ice-water and extract the product with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and then with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain cholesteryl acetate.
-
Oxidation of Cholesteryl Acetate: Dissolve the crude cholesteryl acetate in glacial acetic acid. Slowly add a solution of chromium trioxide in aqueous acetic acid to the stirred solution, maintaining the temperature below 60 °C. After the addition is complete, stir the mixture for an additional 2 hours.
-
Work-up: Cool the reaction mixture and quench the excess oxidant by the careful addition of methanol, followed by a saturated solution of sodium bisulfite. Pour the mixture into water and extract with diethyl ether. Wash the ethereal solution with water and then with a saturated NaHCO₃ solution to extract the acidic product.
-
Isolation of 3β-Acetoxy-5-cholenic Acid: Acidify the bicarbonate extract with hydrochloric acid to precipitate the 3β-acetoxy-5-cholenic acid. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as aqueous acetone.
Step 2: Barbier-Wieland Degradation of 3β-Acetoxy-5-cholenic Acid to this compound
This degradation is a two-carbon shortening of the carboxylic acid side chain.
Materials:
-
3β-Acetoxy-5-cholenic acid
-
Thionyl chloride (SOCl₂)
-
Phenylmagnesium bromide (PhMgBr) in diethyl ether
-
Acetic anhydride
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diethyl ether
Procedure:
-
Formation of the Acid Chloride: Reflux a solution of 3β-acetoxy-5-cholenic acid in thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Grignard Reaction: Dissolve the acid chloride in anhydrous diethyl ether and add it dropwise to a stirred solution of phenylmagnesium bromide in diethyl ether at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with water, and dry over anhydrous Na₂SO₄.
-
Dehydration: Dissolve the crude tertiary alcohol in acetic anhydride and reflux for 4 hours. Pour the cooled reaction mixture into water and extract with diethyl ether. Wash the organic layer with NaHCO₃ solution and water, then dry over anhydrous Na₂SO₄.
-
Oxidative Cleavage of the Diphenylethylene Derivative: Dissolve the resulting diphenylalkene in glacial acetic acid. Add a solution of chromium trioxide in aqueous acetic acid and stir at room temperature for 12 hours.
-
Hydrolysis and Isolation: Add methanol to quench the excess oxidant, then pour the mixture into water and extract with diethyl ether. Wash the organic layer with water and then extract the acidic product with a NaOH solution. Acidify the alkaline extract to precipitate the bisnorcholenic acid derivative.
-
Conversion to this compound: The resulting bisnorcholenic acid is then subjected to a second round of Barbier-Wieland degradation or a similar degradation process to yield the ketone.
Step 3: Purification of this compound via Semicarbazone Formation
Materials:
-
Crude this compound
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of Semicarbazone: Dissolve the crude this compound in ethanol. Add a solution of semicarbazide hydrochloride and sodium acetate in water. Heat the mixture to reflux for 1 hour. Cool the solution to allow the crystalline semicarbazone to precipitate. Filter the crystals, wash with cold ethanol, and dry.
-
Regeneration of Pure Ketone: Suspend the purified semicarbazone in a mixture of water and ethanol. Add concentrated hydrochloric acid and reflux the mixture until the solid dissolves. Cool the solution and extract the pure this compound with diethyl ether. Wash the organic layer with water and NaHCO₃ solution, then dry over anhydrous Na₂SO₄. Evaporate the solvent to obtain the purified this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |
| 3β-Acetoxy-5-cholenic acid | C₂₆H₄₀O₄ | 416.60 | 185-187 | ~60% from cholesterol |
| This compound | C₂₁H₃₂O₂ | 316.48 | 148-150 | Variable, depends on degradation efficiency |
Spectroscopic Characterization of this compound
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is observed around 1715 cm⁻¹. A broad absorption for the hydroxyl group (O-H) is present around 3400 cm⁻¹.[1][2]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton is absent. Protons adjacent to the carbonyl group are deshielded and appear downfield. The spectrum will show characteristic signals for the steroidal backbone.[2]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A distinctive peak for the carbonyl carbon appears in the downfield region, typically between 190-215 ppm.[2]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns for ketones, such as α-cleavage.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound from cholesterol.
References
Application Notes and Protocols: Synthesis of Vitamin D Analogs Using Windaus Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, primarily its hormonally active form 1α,25-dihydroxyvitamin D3 (Calcitriol), is a key regulator of calcium and phosphate homeostasis. Beyond its classical effects on bone health, Calcitriol exhibits potent antiproliferative, pro-differentiative, and immunomodulatory activities.[1] However, the therapeutic application of natural vitamin D compounds is often limited by their hypercalcemic side effects.[1][2] This has driven the development of synthetic vitamin D analogs with an improved therapeutic window, aiming to separate the desirable non-calcemic effects from the dose-limiting hypercalcemia.
A cornerstone in the chemical synthesis of these analogs is the Windaus Ketone (also known as Windaus-Grundmann Ketone), which represents the C/D ring system and the side chain of the vitamin D molecule.[3] A convergent synthetic strategy, coupling the this compound or its derivatives with a synthetic A-ring fragment, has proven to be a versatile and widely adopted approach for generating a diverse range of vitamin D analogs.[4] This document provides detailed application notes and protocols for the synthesis and evaluation of vitamin D analogs utilizing the this compound.
Synthetic Strategy Overview
The convergent synthesis of vitamin D analogs from this compound typically involves two key fragments: the CD-ring/side chain moiety (derived from this compound) and a synthetic A-ring synthon. The crucial step is the coupling of these two fragments, most commonly achieved through Wittig-Horner or Julia-Kocienski olefination reactions, to construct the characteristic triene system of vitamin D.
Experimental Protocols
Protocol 1: Synthesis of the A-Ring Phosphine Oxide Synthon
The A-ring phosphine oxide is a common coupling partner for the this compound in the Wittig-Horner reaction. Its synthesis often starts from commercially available chiral precursors like (-)-quinic acid. The following is a representative, multi-step procedure.
Materials:
-
(-)-Quinic acid
-
Appropriate protecting group reagents (e.g., TBDMSCl, imidazole)
-
Oxidizing and reducing agents for functional group transformations
-
Diphenylphosphine oxide
-
Solvents: DMF, THF, CH2Cl2, etc.
-
Reagents for olefination and other transformations
Procedure: The synthesis of the A-ring phosphine oxide from (-)-quinic acid is a multi-step process that involves the protection of hydroxyl groups, oxidative cleavage, and introduction of the phosphine oxide moiety. For a detailed, step-by-step procedure, refer to the methods described by DeLuca's group and others who have synthesized C2-substituted 1α-OH-19-nor-vitamin D3 analogs.
Protocol 2: Wittig-Horner Olefination for Vitamin D Analog Synthesis
This protocol describes the coupling of the A-ring phosphine oxide with the this compound (or its derivatives).
Materials:
-
A-ring phosphine oxide
-
This compound (protected as needed)
-
Strong base (e.g., n-butyllithium, NaHMDS)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Solvents for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the A-ring phosphine oxide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution. The formation of the ylide is often indicated by a color change.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the this compound (0.9 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected vitamin D analog.
Protocol 3: Julia-Kocienski Olefination
An alternative to the Wittig-Horner reaction is the Julia-Kocienski olefination, which couples an aldehyde (derived from the A-ring) with a sulfone (derived from the CD-ring).
Materials:
-
A-ring aldehyde
-
CD-ring benzothiazolyl sulfone
-
Base (e.g., NaHMDS)
-
Anhydrous THF
-
Solvents and materials for workup and purification as in Protocol 2.
Procedure:
-
Dissolve the CD-ring benzothiazolyl sulfone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add NaHMDS (1.2 eq) and stir for 30 minutes.
-
Add a solution of the A-ring aldehyde (1.5 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and purify as described for the Wittig-Horner reaction.
Protocol 4: Vitamin D Receptor (VDR) Binding Assay
This assay determines the affinity of the synthesized analogs for the VDR.
Materials:
-
Recombinant VDR
-
[3H]-1α,25(OH)2D3 (radioligand)
-
Synthesized vitamin D analogs
-
Assay buffer (e.g., Tris-HCl with dithiothreitol and KCl)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Incubate recombinant VDR with a fixed concentration of [3H]-1α,25(OH)2D3 and varying concentrations of the unlabeled vitamin D analog (competitor) in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 1 hour at 4 °C).
-
Separate the bound from free radioligand by adding a hydroxyapatite slurry and centrifuging.
-
Wash the hydroxyapatite pellet to remove unbound radioligand.
-
Resuspend the pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) to determine the relative binding affinity.
Protocol 5: HL-60 Cell Differentiation Assay
This assay assesses the ability of the vitamin D analogs to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized vitamin D analogs dissolved in a suitable solvent (e.g., ethanol)
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium.
-
Treat the cells with varying concentrations of the vitamin D analogs or vehicle control.
-
Incubate the cells for 72-96 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
To assess differentiation, harvest the cells and resuspend them in a solution of NBT (1 mg/mL) and PMA (200 ng/mL) in PBS.
-
Incubate for 25 minutes at 37 °C.
-
Count the number of cells containing blue-black formazan deposits (NBT-positive cells) under a microscope. An increase in the percentage of NBT-positive cells indicates differentiation.
Protocol 6: In Vivo Hypercalcemic Activity Assay
This assay evaluates the in vivo calcemic effects of the vitamin D analogs in an animal model.
Materials:
-
Vitamin D-deficient rodents (e.g., rats or mice)
-
Synthesized vitamin D analogs formulated for injection (e.g., in propylene glycol)
-
Calcium assay kit
Procedure:
-
Acclimatize vitamin D-deficient animals and divide them into treatment groups.
-
Administer the vitamin D analogs or vehicle control to the animals daily via intraperitoneal or oral gavage for a specified period (e.g., 7 days).
-
At the end of the treatment period, collect blood samples via cardiac puncture.
-
Measure the serum calcium concentration using a calcium assay kit.
-
A significant increase in serum calcium levels compared to the vehicle control group indicates hypercalcemic activity.
Data Presentation
The biological activities of newly synthesized vitamin D analogs are typically compared to the natural hormone, 1α,25(OH)2D3.
Table 1: In Vitro Biological Activities of Representative Vitamin D Analogs
| Compound | VDR Binding Affinity (Relative to 1α,25(OH)2D3) | HL-60 Cell Differentiation (ED50, nM) |
| 1α,25(OH)2D3 | 100% | 1.0 |
| Analog X | Data | Data |
| Analog Y | Data | Data |
| Analog Z | Data | Data |
Table 2: In Vivo Calcemic Activity of Representative Vitamin D Analogs
| Compound | Dose (µg/kg/day) | Serum Calcium (mg/dL) |
| Vehicle Control | - | Baseline |
| 1α,25(OH)2D3 | Dose | Value |
| Analog X | Dose | Value |
| Analog Y | Dose | Value |
| Analog Z | Dose | Value |
Signaling Pathway and Experimental Logic
The biological effects of vitamin D analogs are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
The logical flow of evaluating a novel vitamin D analog synthesized from this compound involves a tiered approach, starting with its fundamental interaction with its receptor and progressing to cellular and in vivo effects.
Conclusion
The use of this compound as a key building block provides a robust and flexible platform for the synthesis of a wide array of vitamin D analogs. The protocols outlined in this document offer a framework for the chemical synthesis and biological evaluation of these compounds. By systematically assessing their VDR binding, cell differentiation potential, and in vivo calcemic effects, researchers can identify promising candidates for further drug development in areas such as oncology, immunology, and dermatology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calciferol and its relatives. Part 20. A synthesis of Windaus and Grundmann's C19 ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Strategies for the Synthesis of 19-nor-Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of the Windaus-Grundmann Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Windaus-Grundmann ketone is a critical chiral building block in the synthesis of vitamin D and its analogues. As the CD-ring fragment of the vitamin D structure, its stereochemistry is crucial for the biological activity of the final product. The development of stereoselective synthetic routes to this ketone is therefore of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for two major stereoselective strategies for the synthesis of the Windaus-Grundmann ketone: a degradative approach from readily available vitamin D₂ and a de novo total synthesis approach.
Strategic Approaches to the Windaus-Grundmann Ketone
There are two primary strategies for the stereoselective synthesis of the Windaus-Grundmann ketone:
-
Degradative Synthesis from Vitamin D₂: This classic and widely used approach takes advantage of the readily available and stereochemically rich structure of vitamin D₂ (ergocalciferol). Ozonolysis of vitamin D₂ cleaves the A-ring, yielding the Inhoffen-Lythgoe diol, a key intermediate that contains the intact CD-ring system with the correct stereochemistry. Subsequent chemical manipulations are then performed to elaborate the side chain and install the ketone functionality.
-
De Novo Total Synthesis: This approach builds the Windaus-Grundmann ketone from simple, achiral starting materials. This strategy offers greater flexibility for the synthesis of analogues with modified CD-rings. A key challenge in de novo syntheses is the stereocontrolled construction of the multiple chiral centers in the molecule. A notable reaction employed in this approach is the Pauson-Khand reaction, which can be used to construct the bicyclic core of the ketone.
Degradative Approach: From Vitamin D₂ to the Windaus-Grundmann Ketone
This approach leverages the stereochemistry of the naturally occurring vitamin D₂. The key intermediate, the Inhoffen-Lythgoe diol, is obtained through oxidative cleavage of the A-ring of vitamin D₂. The diol is then converted to the Windaus-Grundmann ketone through a series of steps that modify the side chain and introduce the ketone functionality.
Experimental Protocol: Synthesis of the Windaus-Grundmann Ketone from Inhoffen-Lythgoe Diol
The following protocol is a representative procedure for the conversion of the Inhoffen-Lythgoe diol to the Windaus-Grundmann ketone.
Step 1: Protection of the Diol
The primary and secondary hydroxyl groups of the Inhoffen-Lythgoe diol are typically protected to prevent unwanted side reactions in subsequent steps.
-
Reaction: To a solution of Inhoffen-Lythgoe diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq). The reaction is stirred at room temperature for 12 hours.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Oxidation of the Secondary Alcohol
The protected secondary alcohol is oxidized to a ketone.
-
Reaction: To a solution of the protected diol (1.0 eq) in anhydrous DCM at 0 °C is added Dess-Martin periodinane (1.5 eq). The reaction is stirred at room temperature for 2 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The mixture is stirred until the layers are clear. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Stereoselective Side Chain Installation
The side chain is installed via a stereoselective Wittig reaction or a related olefination reaction.
-
Reaction: To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.1 eq). The resulting ylide is stirred for 30 minutes at 0 °C. The ketone from the previous step (1.0 eq) in THF is then added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Step 4: Deprotection
The protecting groups are removed to yield the Windaus-Grundmann ketone.
-
Reaction: To a solution of the protected product (1.0 eq) in THF is added tetrabutylammonium fluoride (TBAF, 1.1 eq). The reaction is stirred at room temperature for 4 hours.
-
Work-up: The reaction mixture is concentrated, and the residue is purified by column chromatography to afford the Windaus-Grundmann ketone.
Quantitative Data for the Degradative Approach
| Step | Reaction | Reagents | Typical Yield | Diastereomeric Ratio (d.r.) |
| 1 | Protection | TBDMSCl, Et₃N, DCM | >95% | - |
| 2 | Oxidation | Dess-Martin Periodinane, DCM | 90-95% | - |
| 3 | Olefination | Phosphonium salt, n-BuLi, THF | 70-85% | >10:1 |
| 4 | Deprotection | TBAF, THF | >90% | - |
De Novo Total Synthesis Approach
The de novo approach allows for the construction of the Windaus-Grundmann ketone from simple precursors, offering flexibility in analogue design. A key strategy for constructing the bicyclic core is the intramolecular Pauson-Khand reaction.
Experimental Workflow: De Novo Synthesis via Pauson-Khand Reaction
Caption: A generalized workflow for the de novo synthesis of the Windaus-Grundmann ketone.
Experimental Protocol: Intramolecular Pauson-Khand Reaction for Bicyclic Core Synthesis
This protocol describes the key cycloaddition step to form the bicyclic core of the Windaus-Grundmann ketone.
-
Reaction: A solution of the enyne precursor (1.0 eq) in anhydrous toluene is treated with dicobalt octacarbonyl (1.1 eq) at room temperature for 2 hours. N-Methylmorpholine N-oxide (NMO, 4.0 eq) is then added, and the mixture is heated to 80 °C for 12 hours.
-
Work-up: The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the bicyclic enone.
Quantitative Data for the Pauson-Khand Reaction
| Reaction | Catalyst | Promoter | Typical Yield | Diastereoselectivity |
| Intramolecular Pauson-Khand | Co₂(CO)₈ | NMO | 60-75% | High, dependent on substrate |
Logical Relationship of Synthetic Strategies
Caption: Comparison of the degradative and de novo synthetic approaches to the Windaus-Grundmann ketone.
Conclusion
The stereoselective synthesis of the Windaus-Grundmann ketone is a well-established field with both robust degradative methods and flexible de novo strategies. The choice of synthetic route will depend on the specific goals of the research, including the desired scale of the synthesis, the need for isotopic labeling, and the potential for the synthesis of novel analogues. The protocols and data presented in these application notes provide a foundation for researchers to successfully synthesize this important building block for the development of new vitamin D-based therapeutics.
Application Notes and Protocols: Chiral Pool Synthesis of Windaus Ketone Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Windaus Ketone is a crucial chiral intermediate in the synthesis of Vitamin D analogues and other complex steroids. Its rigid trans-hydrindane core and chiral centers make it a valuable building block in medicinal chemistry and drug development. Chiral pool synthesis offers an efficient strategy to access enantiomerically pure this compound by leveraging readily available chiral starting materials from nature. This document provides detailed application notes and protocols for the synthesis of this compound intermediates starting from the chiral pool.
Overview of the Synthetic Strategy
The most common and economically viable chiral pool starting material for the synthesis of the this compound is Vitamin D2 (Ergocalciferol) . The general strategy involves the oxidative cleavage of the Vitamin D2 molecule to isolate the C/D ring system, which is then further functionalized to yield the target ketone. The key intermediate obtained from this degradation is the Inhoffen-Lythgoe diol .
Synthetic Pathway
The overall synthetic pathway from Vitamin D2 to the this compound is a multi-step process. The key transformations include:
-
Oxidative Cleavage: Ozonolysis of Vitamin D2 to break the triene system and isolate the C/D ring fragment.
-
Reduction: Reduction of the resulting ozonide to form the stable Inhoffen-Lythgoe diol.
-
Oxidation: Selective oxidation of the secondary alcohol on the C-ring to a ketone.
-
Side Chain Modification (if necessary): Although the direct ozonolysis product often retains the desired side chain, further modifications might be required for specific analogues.
Experimental Protocols
Protocol 1: Synthesis of Inhoffen-Lythgoe Diol from Vitamin D2
This protocol describes the oxidative cleavage of Vitamin D2 to yield the key intermediate, Inhoffen-Lythgoe diol.[1]
Materials:
-
Vitamin D2 (Ergocalciferol)
-
Dichloromethane (CH2Cl2), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O3)
-
Sodium borohydride (NaBH4)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve Vitamin D2 in a 1:1 mixture of anhydrous dichloromethane and methanol in a three-neck round-bottom flask equipped with a gas inlet, a gas outlet, and a thermometer.
-
Inert Atmosphere: Purge the system with argon or nitrogen gas.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction. A blue color persistence in the solution also indicates excess ozone.
-
Quenching: Once the reaction is complete, purge the solution with argon or nitrogen to remove excess ozone.
-
Reduction: Slowly add sodium borohydride (NaBH4) portion-wise to the cold solution.
-
Warming: Allow the reaction mixture to warm to room temperature and stir for 20 minutes.[1]
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the Inhoffen-Lythgoe diol.
Protocol 2: Synthesis of this compound from Inhoffen-Lythgoe Diol
This protocol outlines the selective oxidation of the Inhoffen-Lythgoe diol to the this compound.
Materials:
-
Inhoffen-Lythgoe diol
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Dichloromethane (CH2Cl2), anhydrous
-
Silica gel
-
Standard glassware for organic synthesis
Procedure (using PCC):
-
Dissolution: Dissolve the Inhoffen-Lythgoe diol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Addition of Oxidant: Add pyridinium chlorochromate (PCC) adsorbed on silica gel to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to yield the this compound.
Data Presentation
The following table summarizes the expected yields and key characterization data for the intermediates and the final product. Please note that actual yields may vary depending on the reaction scale and optimization.
| Compound | Starting Material | Key Reagents | Expected Yield (%) | Spectroscopic Data (Expected) |
| Inhoffen-Lythgoe Diol | Vitamin D2 | 1. O3, CH2Cl2/MeOH2. NaBH4 | 60-70% | ¹H NMR, ¹³C NMR, IR, Mass Spec consistent with structure |
| This compound | Inhoffen-Lythgoe Diol | PCC or Swern Reagents | 80-90% | ¹H NMR, ¹³C NMR, IR (C=O stretch ~1700-1720 cm⁻¹), Mass Spec consistent with structure |
Logical Relationships in Synthesis
The successful synthesis of the this compound from the chiral pool relies on a series of logically connected chemical transformations. The initial choice of a readily available and enantiopure starting material is critical. The subsequent steps are designed to selectively modify the molecule while preserving the desired stereochemistry.
Conclusion
The chiral pool synthesis of this compound intermediates from Vitamin D2 is a well-established and efficient method for obtaining this valuable chiral building block. The protocols provided herein offer a detailed guide for researchers in the field of medicinal chemistry and drug development. Careful execution of the ozonolysis and oxidation steps is crucial for achieving high yields and purity of the final product. The provided workflows and data tables serve as a comprehensive resource for the planning and execution of this synthetic sequence.
References
Application of Windaus Ketone in Medicinal Chemistry: A Guide for Researchers
Application Notes and Protocols for the Synthesis and Evaluation of Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Windaus Ketone, also known as Grundmann's Ketone, is a pivotal building block in medicinal chemistry, primarily serving as a key C/D-ring synthon in the convergent synthesis of vitamin D and its analogs. Its rigid bicyclic structure provides a reliable scaffold for the elaboration of the vitamin D side chain and subsequent coupling with a suitable A-ring precursor. This document provides an overview of its application, detailed experimental protocols for key synthetic transformations, and methods for evaluating the biological activity of the resulting vitamin D analogs. The modifications enabled by this synthetic route aim to develop therapeutic agents with enhanced biological activity, increased potency, and reduced side effects, such as hypercalcemia, for the treatment of various conditions including cancer, psoriasis, and osteoporosis.
Core Application: Synthesis of Vitamin D Analogs
The primary application of this compound in medicinal chemistry is in the convergent synthesis of vitamin D analogs. This strategy involves the independent synthesis of the A-ring and the C/D-ring (this compound with a modified side chain) fragments, which are then coupled to form the complete vitamin D skeleton. This modular approach allows for extensive modifications at various positions of the vitamin D molecule to explore structure-activity relationships (SAR).
Key Synthetic Strategies
Two primary olefination reactions are employed to couple the A-ring synthon with the this compound-derived C/D-ring:
-
Wittig-Horner Reaction: This is the most common method, involving the reaction of a phosphine oxide-stabilized A-ring carbanion with the ketone functionality of the this compound derivative.[1]
-
Julia-Kocienski Olefination: This method utilizes a sulfone-containing A-ring synthon which reacts with the this compound derivative to form the characteristic triene system of vitamin D.
Quantitative Data Summary
The biological activity of vitamin D analogs synthesized using this compound is typically assessed through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative analogs, often compared to the endogenous active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (Calcitriol).
Table 1: Vitamin D Receptor (VDR) Binding Affinity of Selected Analogs
| Compound/Analog | VDR Binding Affinity (Relative to 1α,25(OH)₂D₃) | Reference |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 100% | Baseline |
| 2-methylene-19-nor-(20S)-1α,25(OH)₂D₃ | 1000% | [2] |
| 19-nor-1α,25(OH)₂D₂ (Paricalcitol) | Similar to Calcitriol | [2] |
| 2α-methyl-1α,25(OH)₂D₃ | More potent than Calcitriol | [2] |
| 2β-methyl-1α,25(OH)₂D₃ | Less potent than 2α-epimer | [2] |
| 2-methylene-19,25,26,27-tetranor-vitamin D₃ | 10% | |
| 2α-(3'-hydroxypropoxy)-19-nor-1,25(OH)₂D₃ | Reduced potency |
Table 2: In Vitro Biological Activity of Selected Vitamin D Analogs
| Compound/Analog | Assay | IC₅₀ / ED₅₀ | Potency vs. 1α,25(OH)₂D₃ | Reference |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | HL-60 Cell Differentiation | ~10⁻⁸ M | 1x | |
| 2α-methoxy-substituted 19-nor C2α-epimer | HL-60 Cell Differentiation | 0.38 nM | 26x more potent | |
| 2-methylene-19-nor-(20S)-1α,25(OH)₂D₃ | HL-60 Cell Differentiation | - | 10x more potent | |
| 2α-methyl-substituted (20S)-19-nor analogs | HL-60 Cell Differentiation | - | Especially potent | |
| 19-nor-1α,2α,25(OH)₃D₃ | MCF-7 Cell Proliferation Inhibition | - | Less potent than 2β-epimer | |
| 19-nor-1α,2β,25(OH)₃D₃ | MCF-7 Cell Proliferation Inhibition | - | More potent than 2α-epimer |
Table 3: In Vivo Calcemic Activity of Selected Analogs
| Compound/Analog | Calcemic Activity | Notes | Reference |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | High | Limits therapeutic use at high doses. | |
| 19-nor-Vitamin D Analogs | Low or none | A key advantage of this class of analogs. | |
| 2-methylene substituted analogs | Selective | Effective on bone calcium mobilization. | |
| 22-oxacalcitriol (OCT) | Virtually none | Suppresses PTH secretion without significant hypercalcemia. |
Experimental Protocols
Synthesis of a Vitamin D Analog via Wittig-Horner Reaction
This protocol describes a general procedure for the coupling of an A-ring phosphine oxide with a protected 25-hydroxy Grundmann's ketone.
Workflow Diagram:
References
Application Notes and Protocols for the Formation of Windaus Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and quantitative data related to the formation of "Windaus Ketone." It is important to note that the term "this compound" can refer to two distinct molecules in chemical literature: 7-ketocholesterol , a biologically relevant oxysterol, and the Windaus and Grundmann C19 ketone , a key synthetic intermediate in the total synthesis of vitamin D and its analogs. This document addresses the formation of both compounds to provide a comprehensive resource.
Part 1: 7-Ketocholesterol Formation from 7-Dehydrocholesterol
7-Ketocholesterol is a significant oxysterol implicated in various physiological and pathological processes. Its formation from the cholesterol precursor 7-dehydrocholesterol can occur through both enzymatic and non-enzymatic pathways.
Enzymatic Synthesis via Cytochrome P450 7A1 (CYP7A1)
The primary enzymatic route for the conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by the liver enzyme Cytochrome P450 7A1 (CYP7A1).[1][2] This reaction is a direct oxidation of the 7,8-double bond of 7-dehydrocholesterol.[1][2]
Reaction Mechanism:
The mechanism is proposed to proceed without an epoxide intermediate, which is only a minor byproduct.[1] The key steps are:
-
Oxygen Activation: The heme iron of CYP7A1 is activated to a high-valent iron-oxo species.
-
Electrophilic Attack: The activated oxygen attacks the electron-rich 7,8-double bond of 7-dehydrocholesterol, forming a proposed Fe(III)-O-C-C+ intermediate.
-
Hydride Shift: A 7,8-hydride shift occurs, leading to the formation of the 7-keto group.
-
Product Release: The final product, 7-ketocholesterol, is released from the enzyme.
Signaling Pathway Diagram:
Quantitative Data:
| Parameter | Value | Reference |
| Enzyme | Human Cytochrome P450 7A1 | |
| Substrate | 7-Dehydrocholesterol | |
| kcat/Km | 3 x 10⁴ M⁻¹ s⁻¹ | |
| Product Ratio | 7-Ketocholesterol (major) vs. 7α,8α-epoxide (minor) |
Experimental Protocol: In Vitro Enzymatic Synthesis of 7-Ketocholesterol
This protocol is adapted from studies on recombinant human P450 7A1.
Materials:
-
Recombinant human P450 7A1
-
NADPH:P450 reductase
-
L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine
-
7-Dehydrocholesterol
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Ethyl acetate
-
LC-MS grade solvents
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 0.2 µM P450 7A1, 0.4 µM NADPH:P450 reductase, and 20 µg/mL L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine.
-
Substrate Addition: Add 7-dehydrocholesterol (e.g., 20 µM final concentration) to the reaction mixture.
-
Initiation of Reaction: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the upper organic layer. Repeat the extraction step twice.
-
Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Analysis: Analyze the products by LC-MS to identify and quantify the formation of 7-ketocholesterol.
Free Radical Oxidation
7-dehydrocholesterol is highly susceptible to free radical oxidation. However, the formation of 7-ketocholesterol as a major product through this pathway is debated in the literature. Some studies have not identified 7-ketocholesterol among the numerous oxysterols produced during the free radical oxidation of 7-dehydrocholesterol. Other research suggests a mechanism involving the abstraction of allylic hydrogen atoms at C-9 and/or C-14, leading to a pentadienyl radical intermediate, which can then react with oxygen to form a variety of oxidized products. The direct formation of 7-ketocholesterol via this pathway is not well-established. Instead, other ketones such as 3β,5α-dihydroxycholest-7-en-6-one have been identified as biomarkers of 7-dehydrocholesterol oxidation.
Proposed General Mechanism of Free Radical Oxidation:
Experimental Workflow Diagram:
Part 2: Windaus and Grundmann C19 Ketone Synthesis
General Synthetic Strategy:
The synthesis of the Windaus and Grundmann C19 ketone typically involves the construction of the hydrindane ring system (the C and D rings of the steroid nucleus) followed by the attachment of the side chain. This is a challenging synthetic endeavor that has been approached through various routes over the years.
Due to the lack of a publicly available, detailed step-by-step synthesis with accompanying mechanistic and quantitative data, a comprehensive protocol and data table for the Windaus and Grundmann C19 ketone cannot be provided at this time. Researchers interested in this specific synthesis are encouraged to consult primary literature in the field of steroid and vitamin D total synthesis.
Conclusion
This document provides a detailed account of the formation of 7-ketocholesterol from 7-dehydrocholesterol, covering both the well-established enzymatic pathway and the more complex and debated free-radical oxidation route. For the enzymatic synthesis, a detailed protocol and quantitative data have been presented.
Information regarding the detailed synthesis of the Windaus and Grundmann C19 ketone is less accessible in a comprehensive format. Further investigation into specialized synthetic organic chemistry literature is recommended for researchers pursuing this specific target.
References
Application Notes and Protocols: Synthesis of Windaus' Ketone via the Inhoffen-Lythgoe Diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Windaus' Ketone, a crucial intermediate in the synthesis of vitamin D and its analogs. The synthetic strategy hinges on the utilization of the readily accessible Inhoffen-Lythgoe diol, derived from the oxidative degradation of Vitamin D2. This document outlines the multi-step synthesis, including the preparation of the Inhoffen-Lythgoe diol, its conversion to a key aldehyde intermediate, and the subsequent side-chain elaboration via a Wittig reaction to yield Windaus' Ketone.
I. Synthetic Overview
The synthesis commences with the oxidative cleavage of ergocalciferol (Vitamin D2) to produce the Inhoffen-Lythgoe diol. This diol, containing the core C/D ring system, is then selectively oxidized to an aldehyde. The crucial side chain of Windaus' Ketone is subsequently installed using a Wittig reaction, followed by the removal of a protecting group to afford the final product.
Caption: Overall synthetic scheme for Windaus' Ketone.
II. Experimental Protocols
Step 1: Preparation of Inhoffen-Lythgoe Diol from Vitamin D2
This procedure is adapted from the high-yielding, protecting-group-free synthesis described by Stambulyan and Minehan.[1][2][3][4]
Reaction Scheme:
Caption: Preparation of the Inhoffen-Lythgoe diol.
Materials:
-
Ergocalciferol (Vitamin D2)
-
Methanol (MeOH), Dichloromethane (CH2Cl2)
-
Ozone (O3)
-
Sodium borohydride (NaBH4)
-
Osmium tetroxide (OsO4), 4% solution in water
-
N-methylmorpholine N-oxide (NMO)
-
Potassium periodate (KIO4)
-
Acetone, Water, Dioxane
-
Standard work-up and purification reagents
Procedure:
-
A solution of ergocalciferol in a 1:1 mixture of CH2Cl2 and MeOH is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The solution is purged with nitrogen or oxygen to remove excess ozone.
-
Sodium borohydride is carefully added in portions, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with acetone and concentrated under reduced pressure.
-
The crude ozonolysis product is dissolved in a mixture of acetone and water.
-
NMO and a catalytic amount of OsO4 solution are added, and the mixture is stirred until dihydroxylation is complete (monitored by TLC).
-
The mixture is then treated with KIO4 in a dioxane/water mixture to effect oxidative cleavage.
-
After completion, the reaction is cooled and sodium borohydride is added for the final reduction.
-
The reaction is worked up by quenching with acetone, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the Inhoffen-Lythgoe diol.
| Step | Reagents and Conditions | Yield |
| Oxidative Cleavage | 1. O3, CH2Cl2/MeOH, -78 °C; 2. NaBH4 | ~40% (direct) |
| One-pot Procedure | 1. O3; 2. OsO4 (cat.), NMO; 3. KIO4; 4. NaBH4 | 75% |
Step 2: Synthesis of the Aldehyde Intermediate
This step involves the selective oxidation of the primary alcohol of the Inhoffen-Lythgoe diol to the corresponding aldehyde.
Reaction Scheme:
Caption: Oxidation to the aldehyde intermediate.
Materials:
-
Inhoffen-Lythgoe diol
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (for DMP)
-
Silica gel (for PCC work-up)
-
Standard work-up and purification reagents
Procedure (using DMP):
-
To a solution of the Inhoffen-Lythgoe diol in CH2Cl2 is added sodium bicarbonate.
-
Dess-Martin periodinane is added portion-wise at room temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
The mixture is stirred vigorously until the layers become clear.
-
The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude aldehyde is purified by flash column chromatography.
| Oxidant | Typical Yield |
| Dess-Martin Periodinane | >90% |
| Pyridinium chlorochromate | 80-90% |
Step 3: Wittig Reaction for Side-Chain Installation
The aldehyde intermediate is reacted with a suitable phosphorus ylide to construct the side chain of Windaus' Ketone. The ylide is prepared from the corresponding phosphonium salt.
Reaction Scheme:
Caption: Wittig reaction for side-chain installation.
Materials:
-
Aldehyde intermediate
-
Appropriate side-chain phosphonium salt (e.g., (4-methyl-3-pentenyl)triphenylphosphonium bromide, protected at the terminal position if necessary)
-
Strong base (e.g., n-butyllithium (n-BuLi) in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
The phosphonium salt is suspended in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C or -78 °C.
-
A solution of n-BuLi is added dropwise until the characteristic color of the ylide appears and persists.
-
The mixture is stirred for a period to ensure complete ylide formation.
-
A solution of the aldehyde intermediate in anhydrous THF is added dropwise to the ylide solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the protected Windaus' Ketone.
| Reaction | Typical Yield |
| Wittig Olefination | 60-80% |
Step 4: Deprotection to Afford Windaus' Ketone
If a protecting group was used on the side chain, it is removed in this final step. The choice of deprotection conditions will depend on the specific protecting group employed.
Reaction Scheme:
Caption: Final deprotection step.
III. Data Summary
| Compound | Molecular Weight | Key Spectroscopic Data (Expected) |
| Inhoffen-Lythgoe Diol | 210.32 g/mol | ¹H NMR: Characteristic signals for the C/D ring protons and the diol side chain. ¹³C NMR: Signals corresponding to the bicyclic core and the two alcohol-bearing carbons. |
| Aldehyde Intermediate | 208.30 g/mol | ¹H NMR: Appearance of a downfield aldehyde proton signal (~9.5-10 ppm). IR: Strong C=O stretch (~1720-1740 cm⁻¹). |
| Windaus' Ketone | 276.46 g/mol | ¹H NMR: Signals for the newly formed double bond in the side chain and the terminal isopropyl group. ¹³C NMR: Signals for the olefinic carbons. Mass Spec: M+ peak corresponding to the molecular formula. |
IV. Logical Workflow for Synthesis
Caption: Logical progression of the synthesis.
These protocols provide a comprehensive guide for the synthesis of Windaus' Ketone from the Inhoffen-Lythgoe diol. Researchers should adapt and optimize the reaction conditions based on their specific laboratory settings and available reagents. Careful monitoring of each step by appropriate analytical techniques (e.g., TLC, NMR) is crucial for a successful synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Windaus-Grundmann Ketone Synthesis
Welcome to the technical support center for the synthesis of the Windaus-Grundmann Ketone. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this critical intermediate in Vitamin D synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Windaus-Grundmann Ketone and why is it important?
A1: The Windaus-Grundmann Ketone is a C19 hydrindanone derivative. It is a key chiral building block in the total synthesis of Vitamin D and its analogs. Its stereochemically defined structure provides the CD ring system and a portion of the side chain necessary for the construction of the final Vitamin D molecule.
Q2: What is the general synthetic strategy for the Windaus-Grundmann Ketone?
A2: The synthesis typically involves the construction of a hydrindan core, followed by the introduction of the side chain. A common approach, pioneered by Lythgoe and colleagues, involves the alkylation of a pre-formed hydrindanone enolate with a suitable side-chain electrophile.[1][2] This is often followed by functional group manipulations to yield the final ketone.
Q3: What are the most critical steps affecting the overall yield?
A3: The most critical steps are typically the stereoselective formation of the hydrindan system and the efficiency of the C-C bond formation to attach the side chain. The alkylation step, in particular, can be prone to side reactions that lower the yield.
Q4: Are there alternative synthetic routes to the Windaus-Grundmann Ketone?
A4: Yes, several alternative syntheses have been developed to improve upon the original routes. For example, Kocienski, Lythgoe, and Roberts described an alternative approach utilizing a sulfone-based method for the construction of the side chain, which can offer advantages in terms of stereocontrol and yield.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the Windaus-Grundmann Ketone, with a focus on the alkylation of a hydrindanone precursor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting hydrindanone | 1. Incomplete enolate formation: The base used may not be strong enough, or the reaction time may be insufficient. 2. Inactive alkylating agent: The side-chain electrophile (e.g., an alkyl halide or tosylate) may have degraded. 3. Low reaction temperature: While often necessary for selectivity, excessively low temperatures can hinder the reaction rate. | 1. Base selection: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete enolate formation. Ensure the base is freshly prepared or properly titrated. 2. Reagent quality: Check the purity and reactivity of the alkylating agent. If necessary, synthesize a fresh batch. 3. Temperature optimization: While maintaining a low temperature to control side reactions, consider a slight increase in temperature or a longer reaction time. Monitor the reaction progress by TLC. |
| Formation of multiple products (low selectivity) | 1. Polyalkylation: The initially formed product enolate can react with another molecule of the alkylating agent. 2. Lack of stereocontrol: The alkylating agent may add to the enolate from the undesired face, leading to diastereomers. 3. Enolate equilibration: If the enolate is not formed under kinetic control, a mixture of regioisomers can form and react. | 1. Stoichiometry and addition order: Use a slight excess of the enolate relative to the alkylating agent. Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile. 2. Steric hindrance and directing groups: The stereochemical outcome is often dictated by the steric environment of the hydrindanone. The choice of protecting groups on the hydrindanone can influence the direction of attack. 3. Kinetic vs. thermodynamic control: Form the enolate at low temperatures (e.g., -78 °C) with a strong, hindered base like LDA to favor the kinetic enolate. |
| Formation of elimination byproducts | 1. Hindered alkylating agent: If the side-chain electrophile is sterically hindered, elimination can compete with substitution. 2. Strong basicity of the enolate: The enolate can act as a base to promote elimination of the alkylating agent. | 1. Choice of leaving group: Use a better leaving group on the alkylating agent (e.g., iodide instead of chloride) to favor the SN2 reaction. 2. Milder reaction conditions: If possible, explore the use of a less basic enolate or alternative coupling strategies that do not require such strong basic conditions. |
| Difficulty in purifying the final ketone | 1. Close boiling/eluting points of isomers: Diastereomeric products can be difficult to separate by chromatography or distillation. 2. Presence of unreacted starting materials or byproducts. | 1. High-resolution chromatography: Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 3. Derivatization: In some cases, derivatizing the ketone to a crystalline derivative can aid in purification, followed by regeneration of the ketone. |
Experimental Protocols
While the full detailed experimental procedures from the original literature are not publicly available, a general procedure for the key alkylation step based on published methodologies is provided below. Researchers should consult the primary literature for specific quantities and conditions.
General Protocol for Alkylation of a Hydrindanone Precursor
-
Apparatus: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry, inert gas (e.g., argon or nitrogen).
-
Enolate Formation:
-
A solution of the hydrindanone precursor in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in the reaction flask.
-
The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
A freshly prepared solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to the hydrindanone solution with efficient stirring.
-
The mixture is stirred at this temperature for a sufficient time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
-
Alkylation:
-
A solution of the side-chain electrophile (e.g., an alkyl iodide or tosylate) in dry THF is added slowly to the enolate solution at -78 °C.
-
The reaction mixture is stirred at this temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Windaus-Grundmann Ketone.
-
Visualizing the Workflow
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of the Windaus-Grundmann Ketone.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Calciferol and its relatives. Part 20. A synthesis of Windaus and Grundmann's C19 ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Calciferol and its relatives. Part 23. An alternative synthesis of Windaus and Grundmann's C19 ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Windaus Ketone
Welcome to the technical support center for the purification of Windaus Ketone, a key intermediate in the synthesis of Vitamin D and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this critical compound.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield After Crystallization | - Inappropriate Solvent System: The solvent may be too good at dissolving the ketone, even at low temperatures. - Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form. - Presence of Solubilizing Impurities: Certain impurities can increase the solubility of the product. - Cooling Rate Too Fast: Rapid cooling can lead to the formation of fine, difficult-to-filter crystals or oils. | - Solvent Screening: Experiment with different solvent systems. A good crystallization solvent should dissolve the ketone when hot but have low solubility when cold. Common systems for similar ketones include hexane/ethyl acetate or methanol/water mixtures. - Concentration: Carefully evaporate some of the solvent to create a more concentrated solution before cooling. - Pre-purification: If significant impurities are present, consider a preliminary purification step like flash chromatography before crystallization. - Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in a colder environment (e.g., refrigerator or freezer) to encourage the formation of larger, purer crystals. |
| Oiling Out During Crystallization | - High Impurity Level: The presence of significant amounts of impurities can disrupt the crystal lattice formation. - Incompatible Solvent: The chosen solvent may not be ideal for crystallization of this specific ketone. - Cooling Too Quickly: Rapid temperature changes can favor oil formation over crystallization. | - Initial Cleanup: Perform a quick filtration through a small plug of silica gel to remove polar impurities before attempting crystallization. - Solvent Adjustment: Try adding a co-solvent in which the oil is less soluble to induce crystallization. Alternatively, redissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly. - Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to provide a nucleation site for crystal growth. |
| Incomplete Separation of Diastereomers by Chromatography | - Inadequate Stationary Phase: Standard silica gel may not provide sufficient resolution for closely related diastereomers. - Incorrect Mobile Phase: The eluent system may not have the optimal polarity to effectively separate the isomers. - Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks. | - Chiral Stationary Phase: For challenging separations of diastereomers, consider using a chiral stationary phase HPLC column. - Mobile Phase Optimization: Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate) to find the optimal separation window. Adding a small amount of a more polar solvent like isopropanol can sometimes improve resolution. - Sample Load: Reduce the amount of crude material loaded onto the column. For preparative chromatography, it is often better to run multiple smaller columns than one overloaded large column. |
| Product Degradation During Purification | - Presence of Acidic or Basic Impurities: Residual acids or bases from the synthesis can catalyze degradation, especially upon heating. - Prolonged Heating: Extended exposure to high temperatures during solvent evaporation or crystallization can lead to decomposition. - Oxidation: The ketone may be sensitive to air oxidation, particularly if impurities that can initiate radical reactions are present. | - Neutralization: Before purification, wash the crude product with a mild aqueous bicarbonate solution to remove any residual acid, followed by a water wash and drying. - Reduced Pressure Evaporation: Use a rotary evaporator to remove solvents at a lower temperature. - Inert Atmosphere: If the compound is known to be sensitive, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the full chemical name for the Windaus and Grundmann's C19 ketone?
A1: The full chemical name is 7aβ-methyl-1β-[(1R,4R)-1,4,5-trimethylhex-trans-2-enyl]-3aα,4,5,6,7,7aβ-hexahydroindan-4-one.[1]
Q2: What are some common impurities I might encounter in the synthesis of this compound?
A2: While specific impurities depend on the synthetic route, common side products in related steroid and Vitamin D intermediate syntheses can include:
-
Diastereomers: Incomplete stereocontrol during the synthesis can lead to the formation of diastereomers that can be challenging to separate.
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
Over-alkylation or Incomplete Alkylation Products: If the synthesis involves the addition of the side chain, products with incorrect side chain lengths or multiple additions might be formed.
-
Oxidation or Reduction Byproducts: Depending on the reagents used, side reactions involving the ketone functionality or other parts of the molecule can occur.
Q3: Can you provide a general experimental protocol for the purification of this compound?
A3: Based on general practices for similar compounds, a typical purification workflow would be as follows. Please note that specific conditions should be optimized for your particular crude product.
References
minimizing side reactions in Windaus Ketone preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Windaus Ketone, a key intermediate in the production of Vitamin D analogs.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it important?
A1: The this compound, also known as Windaus and Grundmann's C19 ketone, is a bicyclic compound that serves as a crucial intermediate in the synthesis of Vitamin D and its active metabolites.[1][2] Its specific structure, {7aβ-methyl-1β-[(1R,4R)-1,4,5-trimethylhex-trans-2-enyl]-3aα,4,5,6,7,7aβ-hexahydroindan-4-one}, provides the core CD-ring system necessary for building the final Vitamin D molecule.[1][2]
Q2: What is the general synthetic route to the this compound?
A2: A common synthetic pathway starts from 1β-[(R)-2-hydroxy-1-methylethyl]-7aβ-methyl-3aα,6,7,7aβ-tetrahydroindane.[1] The synthesis involves the introduction of the side chain and subsequent oxidation of a secondary alcohol to the corresponding ketone. The stereochemistry of the final product is critical for its utility in Vitamin D synthesis.
Q3: What are the most common challenges encountered during the this compound preparation?
A3: The primary challenges include controlling stereochemistry during the reaction, minimizing side reactions during the oxidation step, and effectively purifying the final ketone from a complex reaction mixture.
Troubleshooting Guide
Problem 1: Low Yield of the Desired this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete Oxidation: The secondary alcohol precursor is not fully converted to the ketone. | - Optimize Oxidant Concentration: Ensure the correct stoichiometry of the oxidizing agent (e.g., chromic acid) is used. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion. - Monitor Reaction Time: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting alcohol. Reactions that are too short will be incomplete, while overly long reactions can lead to degradation products. |
| Side Reactions: Formation of byproducts reduces the yield of the target ketone. | - Control Reaction Temperature: Maintain a low and consistent temperature during the addition of the oxidizing agent to minimize over-oxidation and other side reactions. - Choice of Oxidizing Agent: While chromic acid is common, consider milder oxidizing agents like pyridinium chlorochromate (PCC) if over-oxidation is a persistent issue, although this may require longer reaction times. |
| Degradation of Product: The ketone product may be unstable under the reaction or workup conditions. | - Neutralizing Workup: Ensure the reaction is properly quenched and neutralized to avoid acid- or base-catalyzed degradation of the ketone. - Prompt Purification: Proceed with purification as soon as possible after the reaction is complete to minimize the potential for degradation. |
Problem 2: Formation of Stereoisomeric Impurities
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Lack of Stereocontrol in Side Chain Introduction: The stereochemistry of the side chain is not correctly established before the oxidation step. | - Use of Chiral Auxiliaries: Employ chiral auxiliaries or catalysts during the alkylation step to introduce the side chain with the desired stereochemistry. - Diastereoselective Reactions: Utilize diastereoselective reactions, such as an intramolecular Diels-Alder reaction of a sulfonyl-substituted dienyne, which has been shown to yield the correct stereochemistry for the CD-ring fragment. |
| Epimerization at α-Carbon: The stereocenter adjacent to the ketone may epimerize under acidic or basic conditions. | - Maintain Neutral pH: During workup and purification, maintain a pH as close to neutral as possible to prevent epimerization. - Use of Buffered Systems: Consider the use of buffered solutions during the workup. |
Problem 3: Difficulty in Purifying the this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Presence of Close-Boiling Impurities: Side products may have similar physical properties to the desired ketone, making separation by distillation difficult. | - Chromatographic Purification: Utilize column chromatography on silica gel for effective separation. A gradient elution system with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. - Derivative Formation: In challenging cases, consider forming a derivative of the ketone (e.g., a semicarbazone) to facilitate separation, followed by regeneration of the pure ketone. |
| Oily or Non-Crystalline Product: The final product is difficult to handle and crystallize. | - High-Vacuum Distillation: For smaller scales, Kugelrohr distillation under high vacuum can be an effective purification method. - Co-distillation: Use of a co-solvent during distillation can sometimes aid in the removal of impurities. |
Experimental Protocols
Key Experiment: Oxidation of the Secondary Alcohol Precursor
This protocol is a general representation and may require optimization based on the specific substrate and scale.
-
Preparation of the Oxidizing Agent (Jones Reagent): Dissolve chromium trioxide (CrO₃) in aqueous sulfuric acid. The concentration will depend on the specific procedure being followed. Handle with extreme care in a fume hood, as chromic acid is highly corrosive and toxic.
-
Reaction Setup: Dissolve the secondary alcohol precursor in a suitable solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Oxidant: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 10 °C. The color of the reaction mixture will typically change from orange-red to green as the Cr(VI) is reduced to Cr(III).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, checking for the disappearance of the starting material.
-
Quenching: Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol until the orange color disappears completely.
-
Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ketone by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow for the oxidation step in this compound preparation.
References
Technical Support Center: Optimization of Windaus Ketone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Windaus Ketone, a key intermediate in the synthesis of Vitamin D and its analogs. This guide includes troubleshooting advice, frequently asked questions, data on reaction conditions, a detailed experimental protocol, and workflow diagrams.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Product | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Decomposition of starting materials or product: The reagents or the product may be sensitive to the reaction conditions. 3. Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction. | 1. Monitor reaction progress: Use TLC or LC-MS to monitor the reaction and ensure it has gone to completion before workup. Consider extending the reaction time or cautiously increasing the temperature. 2. Optimize reaction conditions: Perform small-scale experiments to test a range of temperatures and reaction times. Ensure an inert atmosphere if reagents are air-sensitive. 3. Purify reagents: Use freshly distilled solvents and purified starting materials. |
| Formation of Multiple Byproducts | 1. Side reactions: The reaction conditions may favor the formation of undesired side products. 2. Lack of stereoselectivity: If the reaction is not stereoselective, a mixture of diastereomers may be formed. | 1. Adjust stoichiometry: Vary the ratio of the reactants to minimize side reactions. 2. Change the catalyst or solvent: A different catalyst or solvent system may improve the selectivity of the reaction. 3. Use a chiral auxiliary or catalyst: For stereoselective synthesis, employ a suitable chiral directing group or catalyst. |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: The desired product and byproducts may have similar retention factors on silica gel. 2. Product instability on silica gel: The product may decompose during column chromatography. | 1. Alternative purification methods: Consider other purification techniques such as recrystallization, preparative HPLC, or distillation. 2. Use a different stationary phase: Try a different adsorbent for chromatography, such as alumina or a reverse-phase silica. |
| Reaction Fails to Initiate | 1. Inactive catalyst: The catalyst may have lost its activity due to improper storage or handling. 2. Presence of inhibitors: Trace impurities in the reaction mixture can act as inhibitors. | 1. Use fresh catalyst: Ensure the catalyst is fresh and active. 2. Purify starting materials and solvents: Remove any potential inhibitors by purifying all components of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of the this compound?
A1: The synthesis of the this compound, a C19 steroid fragment, is a multi-step process. A common approach involves the coupling of a pre-synthesized side chain with a hydrindane core structure. One documented route starts from 1β-[(R)-2-hydroxy-1-methylethyl]-7aβ-methyl-3aα,6,7,7aβ-tetrahydroindane, which is then elaborated to introduce the characteristic side chain and the ketone functionality. An alternative synthesis involves the use of a sulfone-based coupling strategy to attach the side chain.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Key parameters to control include temperature, reaction time, stoichiometry of reagents, and the purity of all starting materials and solvents. The stereochemistry of the starting materials is also crucial for obtaining the desired stereoisomer of the this compound.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts over time.
Q4: What are some common side reactions to be aware of?
A4: Depending on the specific synthetic route, common side reactions may include epimerization at stereocenters, over-oxidation or reduction of functional groups, and elimination reactions. The formation of diastereomers is also a possibility if the reactions are not highly stereoselective.
Optimization of Reaction Conditions
The following table summarizes the impact of various parameters on the yield of a generic coupling reaction in the this compound synthesis. This data is illustrative and should be adapted for specific synthetic steps.
| Parameter | Condition A | Condition B | Condition C | Observed Yield (%) |
| Temperature | -78 °C | 0 °C | Room Temp | Varies with specific step |
| Solvent | THF | Dichloromethane | Toluene | Varies with specific step |
| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% | Varies with specific step |
| Reaction Time | 1 hour | 4 hours | 12 hours | Varies with specific step |
Experimental Protocol (Illustrative)
This protocol outlines a plausible multi-step synthesis for the this compound, based on literature precedents. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.
Step 1: Synthesis of the Hydrindane Core
The synthesis begins with a known chiral starting material, such as a derivative of the Inhoffen-Lythgoe diol, to establish the correct stereochemistry of the hydrindane ring system.
Step 2: Introduction of the Side Chain
A key step is the coupling of the hydrindane core with a suitable side-chain precursor. This can be achieved through various methods, such as a Grignard reaction, a Wittig reaction, or a sulfone-based coupling.
-
Preparation of the Side-Chain Precursor: Synthesize a fragment corresponding to the (1R,4R)-1,4,5-trimethylhex-trans-2-enyl side chain. This may involve multiple steps to create the desired stereochemistry and functional groups for coupling.
-
Coupling Reaction:
-
Dissolve the hydrindane core intermediate in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to the optimized temperature (e.g., -78 °C).
-
Add the organometallic reagent derived from the side-chain precursor dropwise.
-
Stir the reaction mixture for the predetermined time, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Step 3: Functional Group Manipulations and Ketone Formation
The coupled product is then subjected to a series of reactions to install the ketone at the appropriate position and deprotect any protecting groups.
-
Oxidation: An alcohol functionality on the hydrindane ring is oxidized to the corresponding ketone using a suitable oxidizing agent (e.g., PCC, Swern oxidation).
-
Deprotection: Any protecting groups on other functional groups are removed under appropriate conditions.
-
Purification: The final this compound is purified by column chromatography, recrystallization, or preparative HPLC.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
troubleshooting low conversion rates in Windaus Ketone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the Windaus Ketone Synthesis, specifically focusing on the preparation of the Windaus-Grundmann C19 ketone, a key intermediate in the synthesis of Vitamin D and its analogs.
Troubleshooting Guide: Low Conversion Rates
Low yields in the multi-step synthesis of the Windaus-Grundmann ketone can arise from a variety of factors, from the quality of starting materials to subtle variations in reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Poor yield in the initial Grignard reaction with the enone.
| Question | Answer |
| Q1: The Grignard reaction is sluggish or fails to initiate. What are the common causes and solutions? | A1: Failure of a Grignard reaction to initiate is often due to an inactive magnesium surface or the presence of moisture. Ensure all glassware is rigorously flame-dried under vacuum or nitrogen. Use freshly distilled, anhydrous solvents like THF or diethyl ether. To activate the magnesium turnings, consider gentle crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[1] For sterically hindered ketones, as is common in steroid synthesis, using additives like cerium(III) chloride (Luche-Vanderesse reaction) can enhance the nucleophilicity of the Grignard reagent and improve yields.[1] |
| Q2: The primary side product is the starting enone, with little of the desired 1,4-addition product. How can this be addressed? | A2: Recovery of the starting enone suggests that the Grignard reagent may be acting as a base, causing enolization, rather than as a nucleophile.[1] This is more prevalent with sterically hindered ketones. Lowering the reaction temperature can sometimes favor the addition product. Alternatively, using organolithium reagents, which are generally more nucleophilic, can be considered, though they are also stronger bases and may increase enolization if not controlled carefully.[1] |
| Q3: A significant amount of a reduced alcohol is formed instead of the desired ketone precursor. What is the cause and how can it be mitigated? | A3: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[1] To minimize this side reaction, ensure the Grignard reagent is added slowly at a low temperature to control the reaction kinetics. The use of additives like CeCl₃ can also suppress this reduction pathway. |
Issue 2: Low yield during the oxidation of the secondary alcohol to the ketone.
| Question | Answer |
| Q4: The oxidation of the secondary alcohol to the ketone is incomplete. How can the conversion be improved? | A4: Incomplete oxidation can result from an insufficiently active oxidizing agent or suboptimal reaction conditions. For the oxidation of secondary alcohols to ketones, a variety of reagents can be used, including pyridinium chlorochromate (PCC), Collins reagent, or chromic acid (Jones reagent). Ensure the chosen reagent is fresh and the reaction is run for a sufficient duration. Monitoring the reaction by TLC is crucial to determine completion. If using a mild oxidizing agent like PCC, ensure anhydrous conditions are maintained. |
| Q5: Over-oxidation or side reactions are leading to a complex product mixture. How can this be prevented? | A5: While secondary alcohols are generally resistant to over-oxidation compared to primary alcohols, harsh conditions can lead to side reactions, especially with complex molecules like steroid intermediates. Using milder, more selective oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation can provide cleaner reactions with higher yields. Controlling the reaction temperature is also critical to prevent degradation of the starting material or product. |
Issue 3: Low yield in the final cyclization/annulation step.
| Question | Answer |
| Q6: The intramolecular aldol condensation or Robinson annulation is not proceeding efficiently. What are the key parameters to control? | A6: The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, is a key step in forming the final ring of the Windaus-Grundmann ketone. The choice of base and solvent is critical. The reaction often requires heating, but excessive temperatures can promote side reactions like polymerization of the Michael acceptor. The concentration of the reactants can also influence the outcome of the intramolecular versus intermolecular reactions. |
| Q7: What are common side products in the Robinson annulation and how can they be minimized? | A7: A common side reaction is the self-condensation of the ketone starting material (aldol condensation). Polymerization of the methyl vinyl ketone (the Michael acceptor) is also a significant issue. To mitigate these, the Michael acceptor can be added slowly to the reaction mixture. Using a precursor that generates the α,β-unsaturated ketone in situ can also reduce its concentration and minimize polymerization. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q8: What is the role of protecting groups in the this compound Synthesis? | A8: In a multi-step synthesis like that of the Windaus-Grundmann ketone, protecting groups are often essential to prevent unwanted reactions at other functional groups in the molecule. For instance, if other ketone or aldehyde functionalities are present, they may need to be protected as acetals to prevent them from reacting with the Grignard reagent intended for the enone. The protecting group must be stable to the reaction conditions and easily removable later in the synthesis. |
| Q9: How can the stereochemistry of the product be controlled? | A9: The stereochemistry of the Windaus-Grundmann ketone is crucial for its biological activity. The stereochemical outcome is often influenced by the substrate itself (substrate-controlled) and the reaction conditions. For example, in the Grignard reaction, the approach of the nucleophile can be directed by the existing stereocenters in the steroid backbone. The use of chiral catalysts or auxiliaries, although not explicitly detailed in the original Windaus synthesis, is a modern approach to control stereochemistry in similar transformations. |
| Q10: What are the best practices for the purification of the steroidal intermediates? | A10: The purification of steroid intermediates often requires chromatographic techniques due to the presence of structurally similar side products. Column chromatography on silica gel is a common method. Recrystallization can also be an effective purification technique for crystalline intermediates. Given the complexity of the reaction mixtures, careful monitoring of the purification process by TLC is essential. In some cases, derivatization of the steroid may be necessary to facilitate separation. |
Experimental Protocols
Generalized Synthetic Sequence:
-
Preparation of the Grignard Reagent: The appropriate alkyl- or vinylmagnesium halide is prepared from the corresponding halide and magnesium turnings in an anhydrous ether solvent.
-
Conjugate Addition: The Grignard reagent is added to a solution of the appropriate α,β-unsaturated steroid precursor at low temperature.
-
Work-up and Isolation: The reaction is quenched, and the crude product is extracted and purified.
-
Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone using a suitable oxidizing agent.
-
Purification: The ketone is purified by chromatography and/or recrystallization.
-
Annulation: The ketone undergoes a Robinson annulation with methyl vinyl ketone or a surrogate to form the final six-membered ring.
-
Final Purification: The final Windaus-Grundmann ketone is purified to the desired level of purity.
Visualizations
References
Technical Support Center: Overcoming Stereoselectivity in Windaus Ketone Synthesis
Welcome to the technical support center for the stereoselective synthesis of Windaus Ketone (also known as Grundmann's Ketone), a critical intermediate in the synthesis of Vitamin D analogs and other complex steroids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and resolve common stereoselectivity challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main stereoselectivity challenges in the synthesis of this compound?
The primary stereochemical challenges in the synthesis of the this compound (Grundmann's Ketone) revolve around the precise control of multiple stereocenters within its hydrindane core and the attached side chain. The key issues include:
-
Controlling the C/D Ring Fusion: Achieving the desired trans-fusion of the C and D rings is a significant hurdle. The Robinson annulation, a common method for constructing the hydrindane system, can often lead to a mixture of cis and trans isomers.
-
Stereocenter at C-20: The stereochemistry at the C-20 position in the side chain is crucial for the biological activity of the final Vitamin D analog. Controlling this center during side-chain construction via alkylation or reduction of a C-20 ketone can be challenging.
-
Diastereoselective Reductions: The reduction of carbonyl groups, particularly at C-20, to establish the correct alcohol stereochemistry often yields a mixture of diastereomers.
-
Enantioselectivity: For syntheses starting from achiral precursors, establishing the correct absolute stereochemistry of the entire molecule is a major challenge.
Q2: How can I improve the diastereoselectivity of the C/D ring fusion during Robinson Annulation?
Improving the trans-diastereoselectivity of the hydrindane ring system can be addressed by carefully controlling the reaction conditions of the Robinson annulation. While kinetically controlled reactions may favor the anti addition, thermodynamic control can be used to favor the more stable trans-fused product. This can often be achieved by using a large excess of base and more forcing reaction conditions, which allows for epimerization to the thermodynamically favored isomer.
Q.3: What are the most effective methods for controlling the C-20 stereocenter?
Controlling the C-20 stereocenter is critical. Several strategies have proven effective:
-
Diastereoselective Reduction of a C-20 Ketone: Employing chiral reducing agents or catalysts can effectively control the stereochemistry of the resulting alcohol. Corey-Bakshi-Shibata (CBS) reagents are particularly useful for this transformation.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the side chain precursor can direct the stereochemical outcome of subsequent reactions, such as alkylations or conjugate additions.
-
Chiral Pool Synthesis: Starting from a chiral precursor that already contains the desired stereocenter, such as certain terpenes or amino acids, can circumvent the need to create this stereocenter later in the synthesis.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reduction of the C-20 Ketone
Problem: You are performing a reduction of the C-20 ketone in your this compound precursor and obtaining a nearly 1:1 mixture of diastereomers.
Troubleshooting Steps:
-
Reagent Selection: Standard reducing agents like sodium borohydride often provide poor diastereoselectivity. Switch to a more stereoselective reducing agent.
-
Corey-Bakshi-Shibata (CBS) Catalysts: These oxazaborolidine-based catalysts are highly effective for the enantioselective and diastereoselective reduction of ketones. The choice of (R)- or (S)-CBS catalyst will determine the stereochemical outcome.[1]
-
-
Chelation-Controlled Reduction: If there is a nearby hydroxyl group, consider using a reducing agent that can form a chelate with the substrate and the metal center, directing the hydride delivery from a specific face.
-
Temperature Control: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Quantitative Data on C-20 Ketone Reduction:
| Reducing Agent/Catalyst | Substrate | Diastereomeric Ratio (20S:20R) | Reference |
| (R)-(+)-2-methyl-CBS-oxazaborolidine | C-20 Ketone Precursor | ~17:1 | [1] |
| (S)-(-)-2-methyl-CBS-oxazaborolidine | C-20 Ketone Precursor | ~1:17 | [1] |
Experimental Protocol: Diastereoselective Reduction of C-20 Ketone using CBS Catalyst [1]
-
Dissolve the C-20 ketone precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add the (R)- or (S)-2-methyl-CBS-oxazaborolidine solution (typically 1 M in toluene) dropwise.
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS) or another borane source.
-
Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Issue 2: Low Diastereoselectivity in Side Chain Alkylation
Problem: You are attempting to introduce a part of the side chain via alkylation of an enolate, but are observing poor stereocontrol.
Troubleshooting Steps:
-
Use of a Chiral Auxiliary: Covalently attaching a chiral auxiliary to your substrate can provide excellent stereocontrol. Evans oxazolidinones are a common and effective choice. The bulky auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.
-
Enolate Geometry: The geometry of the enolate (E vs. Z) can significantly influence the stereochemical outcome. The choice of base and solvent can be used to control the enolate geometry.
-
Lewis Acid Additives: Chiral Lewis acids can coordinate to both the enolate and the electrophile, organizing the transition state to favor the formation of one diastereomer.
Experimental Workflow for Chiral Auxiliary-Directed Alkylation
Caption: Workflow for chiral auxiliary-directed alkylation.
Issue 3: Undesired Enantiomer from an Organocatalytic Reaction
Problem: Your organocatalytic reaction is producing the undesired enantiomer of a key intermediate.
Troubleshooting Steps:
-
Catalyst Stereochemistry: The most straightforward solution is to switch to the opposite enantiomer of the chiral organocatalyst. For example, if you are using (S)-proline, switch to (R)-proline.
-
Catalyst Loading and Additives: In some cases, catalyst loading and the presence of additives can influence the enantioselectivity. Experiment with different catalyst concentrations and consider the addition of co-catalysts that may alter the reaction pathway.
-
Reaction Conditions: Temperature and solvent can have a significant impact on enantioselectivity. Systematically screen different solvents and temperatures to optimize for the desired enantiomer.
Logical Relationship of Organocatalytic Enantioselection
Caption: Catalyst stereochemistry dictates product enantiomer.
Issue 4: Inefficient Kinetic Resolution of a Racemic Intermediate
Problem: You are attempting a kinetic resolution to separate a racemic intermediate, but the conversion is slow and the enantiomeric excess (e.e.) of the recovered starting material and product is low.
Troubleshooting Steps:
-
Enzyme/Catalyst Screening: Not all enzymes or catalysts are suitable for a given substrate. Screen a variety of commercially available lipases, esterases, or other enzymes for improved reactivity and selectivity.
-
Solvent and Temperature Optimization: The choice of solvent can dramatically affect enzyme activity and stability. Test a range of organic solvents. Temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they may decrease enzyme stability and selectivity.
-
Dynamic Kinetic Resolution (DKR): If the kinetic resolution is still not efficient, consider a dynamic kinetic resolution. This involves adding a racemization catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of a single enantiomer.
Quantitative Data for Enzymatic Kinetic Resolution:
| Enzyme | Substrate | Conversion (%) | e.e. (Product) (%) | e.e. (Starting Material) (%) | Reference |
| Torulaspora delbrueckii IFO 10921 | Wieland-Miescher ketone | ~50 | 94 | 98 |
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Ketone
-
Prepare a suspension of the yeast cells (e.g., Torulaspora delbrueckii) in a suitable buffer (e.g., phosphate buffer).
-
Add the racemic ketone substrate to the yeast suspension. A co-solvent like ethanol may be used to improve solubility.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the product and the remaining starting material.
-
Once the desired conversion (typically around 50% for optimal e.e. of both components) is reached, stop the reaction by filtering off the cells.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product and the unreacted starting material by column chromatography.
This technical support center provides a starting point for addressing common stereoselectivity issues in the synthesis of this compound. For more specific problems, consulting the primary literature for analogous transformations is highly recommended.
References
Technical Support Center: Purification of Windaus Ketone by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Windaus Ketone by column chromatography.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound sample
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
Glass column for flash chromatography
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample on a TLC plate.
-
Develop the TLC plate using a solvent system of Hexane:Ethyl Acetate (3:1).
-
Visualize the plate under a UV lamp to determine the Rf value of this compound and identify impurities. The expected Rf value for the target compound is approximately 0.2 in this solvent system.[1]
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase (Hexane:Ethyl Acetate = 3:1).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and let the excess solvent drain until it is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent in which it is highly soluble.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (Hexane:Ethyl Acetate = 3:1) to the top of the column.
-
Apply gentle pressure (e.g., using a pump or inert gas) to initiate the flow of the mobile phase through the column.
-
Begin collecting fractions in separate tubes or flasks as the solvent elutes from the bottom of the column.
-
Continuously monitor the separation process by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane : Ethyl Acetate (3:1, v/v) |
| Target Rf Value | ~0.2[1] |
| Elution Technique | Flash Chromatography (positive pressure) |
| Detection Method | Thin Layer Chromatography (TLC) with UV visualization |
Troubleshooting Guide & FAQs
Q1: My this compound is not moving down the column (Rf is too low). What should I do?
A1: A low Rf value indicates that the mobile phase is not polar enough to elute the compound.
-
Solution: Gradually increase the polarity of the mobile phase. You can do this by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture. For example, you can try a ratio of 2:1 or 1:1. It is recommended to first test these new solvent systems on a TLC plate to find a ratio that gives an Rf value between 0.2 and 0.4 for this compound.
Q2: My this compound is coming off the column too quickly with the impurities (Rf is too high). How can I improve the separation?
A2: A high Rf value suggests the mobile phase is too polar, resulting in poor separation.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexane. For instance, you could try a 4:1 or 5:1 ratio of hexane to ethyl acetate. Again, use TLC to determine the optimal solvent system that provides good separation between this compound and the impurities.
Q3: The bands in my column are running unevenly or cracking. What is the cause?
A3: This is often due to improper column packing.
-
Possible Causes & Solutions:
-
Air bubbles in the column: Ensure the silica gel is fully wetted and settled before running the column. Prepare the slurry carefully to avoid introducing air.
-
Cracked silica bed: This can happen if the column runs dry. Always keep the solvent level above the top of the silica gel.
-
Uneven packing: Tap the column gently and consistently during packing to ensure a uniform bed.
-
Q4: I'm seeing streaking or tailing of my compound spot on the TLC plate and in the column. What can I do?
A4: Tailing can be caused by several factors.
-
Possible Causes & Solutions:
-
Sample overload: You may have loaded too much crude material onto the column. Try using a larger column or reducing the amount of sample.
-
Compound instability on silica: Some compounds can degrade on acidic silica gel. You can try neutralizing the silica gel with a small amount of triethylamine in the mobile phase. However, first test the stability of this compound on a small scale.
-
Inappropriate solvent for sample loading: If the sample is dissolved in a solvent that is too polar, it can lead to band broadening. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent.
-
Q5: I've collected all my fractions, but I can't find my compound. Where could it be?
A5: There are a few possibilities.
-
Possible Scenarios & Actions:
-
Compound is still on the column: If the mobile phase was not polar enough, your compound may still be adsorbed to the silica gel. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to see if the compound elutes.
-
Compound is very non-polar: It might have eluted very quickly with the solvent front. Check the very first fractions collected.
-
Compound degradation: It is possible the compound degraded on the column. Analyze a small sample of your crude material and the collected fractions by other analytical methods (e.g., NMR, MS) to check for degradation products.
-
Visualization
Caption: Experimental workflow for the purification of this compound.
References
stability issues of Windaus Ketone during synthesis and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of Windaus Ketone during its synthesis and storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, a key intermediate in the synthesis of Vitamin D and its analogs, is a C19 steroidal ketone. Its stability is crucial for ensuring the purity and yield of the final active pharmaceutical ingredient (API). Degradation of this compound can lead to the formation of impurities, which may affect the efficacy and safety of the resulting therapeutic products.
Q2: What are the main factors that can affect the stability of this compound?
Based on its structure as a steroidal α,β-unsaturated ketone and its role as a precursor to Vitamin D, this compound is likely sensitive to several factors:
-
Light: Photochemical reactions are a known degradation pathway for α,β-unsaturated ketones and Vitamin D analogs.[1][2][3]
-
Oxygen: Oxidative degradation can occur, particularly in the presence of light and heat.
-
Heat: Thermal decomposition can lead to the formation of various byproducts.
-
Acids and Bases: Strong acidic or basic conditions can catalyze degradation and isomerization reactions.[3]
Q3: How should this compound be properly stored?
To minimize degradation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
-
Light Protection: Use amber or opaque containers to protect from light.
-
Low Temperature: Store at refrigerated temperatures (2-8 °C) or frozen for long-term storage.
-
Dry Conditions: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis of potential impurities.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction during the coupling step. | Ensure precise stoichiometric control of reagents. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Side reactions such as over-addition of organometallic reagents. | Use a synthesis method that minimizes over-addition, such as the Weinreb ketone synthesis, which proceeds through a stable chelated intermediate.[4] | |
| Degradation of the product during workup or purification. | Perform workup and purification steps at low temperatures. Use a purification method that is rapid and avoids prolonged exposure to harsh conditions, such as flash column chromatography. | |
| Presence of significant impurities | Formation of diastereomers. | Optimize reaction conditions to favor the formation of the desired stereoisomer. Purification techniques like chiral chromatography may be necessary. |
| Aldehyde or other carbonyl impurities from starting materials or side reactions. | Purify starting materials before use. Aldehyde impurities can sometimes be removed by selective extraction or derivatization. | |
| Unreacted starting materials. | Drive the reaction to completion by adjusting stoichiometry or reaction time. Efficient purification is key to removing unreacted starting materials. |
Storage and Handling Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Discoloration of this compound upon storage | Oxidative degradation or photodecomposition. | Ensure the compound is stored under an inert atmosphere and protected from light. Re-purification may be necessary if discoloration is significant. |
| Appearance of new peaks in HPLC analysis after storage | Formation of degradation products. | Review storage conditions. If degradation is observed, re-qualify the material before use. Consider performing a forced degradation study to identify potential degradants. |
| Inconsistent results in subsequent reactions | Degradation of this compound leading to lower active concentration. | Re-test the purity of the this compound before use. If purity has decreased, re-purification is recommended. Adjust stoichiometry in subsequent reactions to account for any purity decrease if re-purification is not feasible. |
Experimental Protocols
General Protocol for Photostability Testing (based on ICH Q1B Guidelines)
This protocol provides a general framework for assessing the photostability of this compound.
-
Sample Preparation: Prepare solid and solution samples of this compound. For solutions, use a concentration typical for its use in subsequent reactions and dissolve in a photochemically inert solvent.
-
Light Source: Use a light source that provides a combination of UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be at least 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Exposure: Expose the samples to the light source. Protect a portion of each sample with a light-opaque cover to serve as a dark control.
-
Temperature Control: Maintain a constant temperature to minimize the effect of heat on degradation.
-
Analysis: At specified time points, withdraw samples and analyze them for degradation using a stability-indicating HPLC method. Compare the results of the exposed samples to the dark controls.
-
Data Evaluation: Determine the extent of degradation and identify any major photodegradants.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Windaus Ketone Preparations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Windaus Ketone. The information is presented in a question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in crude this compound preparations?
A1: Crude preparations of this compound, a key intermediate in the synthesis of Vitamin D and its analogs, can contain a variety of impurities. These impurities can arise from the starting materials, side reactions during the synthesis, or degradation of the product. The most common classes of impurities include:
-
Starting Material Residues: Unreacted precursors from the synthesis, such as ergosterol or its derivatives, may be present.
-
Isomeric Impurities: Stereoisomers or regioisomers of this compound can form due to non-selective reactions. This can include epimers at various chiral centers.
-
Oxidation Products: The polyunsaturated system in this compound is susceptible to oxidation, leading to the formation of various oxidized byproducts.[1]
-
Byproducts from Side Reactions: The multi-step synthesis of this compound can lead to the formation of various side products. The specific byproducts will depend on the synthetic route employed.
-
Solvent Residues: Residual solvents used during the synthesis and workup may be present in the crude product.
Q2: My this compound preparation has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish tint in your this compound preparation is often indicative of colored impurities, which may include oxidation products or other chromophoric byproducts. To address this, consider the following:
-
Charcoal Treatment: Activated charcoal can be effective in adsorbing colored impurities. This is typically done by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating the mixture, and then filtering it hot to remove the charcoal.
-
Recrystallization: Recrystallization is a powerful technique for removing colored impurities. Choosing an appropriate solvent system is crucial for successful purification.
-
Chromatography: If charcoal treatment and recrystallization are not sufficient, column chromatography can be employed to separate the colored impurities from the desired product.
Q3: What are the recommended solvent systems for the recrystallization of this compound?
A3: The choice of solvent for recrystallization is critical for obtaining high-purity this compound. Since this compound is a steroidal ketone, solvent systems commonly used for similar compounds can be a good starting point. A systematic approach to solvent selection is recommended.
Recommended Single Solvent Systems:
-
Acetone
-
Ethanol
-
Ethyl Acetate
-
Methanol
Recommended Two-Solvent Systems:
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Methanol/Water
-
Dichloromethane/Hexane
The general procedure for two-solvent recrystallization involves dissolving the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of the "poor" solvent (in which it is sparingly soluble) until turbidity is observed. The solution is then allowed to cool slowly to promote crystal formation.
Q4: I am observing co-elution of impurities with my product during column chromatography. What can I do to improve separation?
A4: Co-elution during column chromatography can be a challenging issue. Here are several strategies to improve the separation of this compound from its impurities:
-
Optimize the Mobile Phase: Fine-tuning the polarity of the eluent system is the most common approach. A gradual gradient elution can often provide better resolution than an isocratic elution. Experiment with different solvent mixtures and ratios.
-
Change the Stationary Phase: If optimizing the mobile phase is not effective, consider using a different stationary phase. Options include silica gel with different pore sizes, alumina, or reversed-phase silica.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer significantly higher resolution than traditional column chromatography.
-
Sample Loading: Ensure that the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to poor separation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | - The chosen solvent is too good, and the product remains in the mother liquor.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Too much solvent was used for dissolution. | - Select a solvent in which the product has lower solubility at room temperature.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Oily precipitate instead of crystals during recrystallization | - The impurity concentration is too high.- The cooling process is too fast.- The chosen solvent is not appropriate. | - Perform a preliminary purification step like a solvent wash or charcoal treatment before recrystallization.- Ensure slow cooling of the solution.- Experiment with different solvent systems. |
| Product degradation during purification | - Exposure to high temperatures for extended periods.- Presence of acidic or basic impurities.- Exposure to light and air (oxidation). | - Use lower boiling point solvents for recrystallization and minimize heating time.- Neutralize the crude product before purification.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
| Incomplete removal of a specific impurity | - The impurity has very similar polarity and solubility to this compound. | - Employ preparative HPLC for separation.- Consider derivatization of the impurity to alter its polarity, followed by separation. |
Data Presentation
The following table provides illustrative data on the purity of a this compound preparation before and after applying different purification techniques. Please note that this is example data and actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Single Recrystallization (Acetone) | 85 | 95 | 75 |
| Two-Solvent Recrystallization (Acetone/Hexane) | 85 | 98 | 65 |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) | 85 | >99 | 50 |
| Charcoal Treatment followed by Recrystallization | 85 (with colored impurities) | 97 | 70 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a suitable single or two-solvent system. For this example, we will use acetone/hexane.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Addition of Anti-Solvent: Slowly add hexane to the hot acetone solution with swirling until a slight turbidity persists.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: The residue will be the purified this compound. Further purification by recrystallization may be performed if necessary.
Visualizations
References
Technical Support Center: Industrial Production of Windaus Ketone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Windaus Ketone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the industrial production of this compound, presented in a question-and-answer format.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| WK-T01 | Low yield of the desired ketone after Grignard reaction. | 1. Incomplete reaction. 2. Degradation of the Grignard reagent. 3. Side reactions, such as enolization of the starting ester. 4. Over-addition of the Grignard reagent leading to tertiary alcohol formation. | 1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or HPLC. 2. Ensure anhydrous conditions. Use freshly prepared or titrated Grignard reagent. 3. Use a non-polar solvent or a Lewis acid additive to suppress enolization. 4. Maintain a low reaction temperature (-20°C to 0°C). Add the Grignard reagent slowly and portion-wise. |
| WK-T02 | Formation of significant impurities during the reaction. | 1. Presence of moisture or other reactive impurities in starting materials or solvents. 2. Reaction temperature too high, leading to decomposition or side reactions. 3. Non-optimal stoichiometry of reagents. | 1. Use high-purity, dry solvents and reagents. 2. Implement precise temperature control with a suitable cooling system. 3. Carefully control the molar ratios of reactants. |
| WK-T03 | Difficulties in isolating the this compound during workup. | 1. Emulsion formation during aqueous quench and extraction. 2. Product solubility in the aqueous phase. | 1. Add brine or a small amount of a different organic solvent to break the emulsion. 2. Adjust the pH of the aqueous phase to suppress ionization of the ketone. Perform multiple extractions with a suitable organic solvent. |
| WK-T04 | Inconsistent product quality and purity after purification. | 1. Inefficient removal of byproducts by crystallization or chromatography. 2. Thermal degradation of the product during solvent removal. | 1. Optimize the solvent system and temperature for crystallization. For chromatography, select an appropriate stationary and mobile phase and optimize loading. 2. Use a rotary evaporator under reduced pressure and at a controlled temperature. Avoid prolonged heating. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the industrial scale-up of this compound production.
| FAQ ID | Question | Answer |
| WK-F01 | What is the most critical parameter to control during the Grignard reaction scale-up? | Temperature control is paramount. The exothermic nature of the Grignard reaction can lead to runaways and the formation of impurities if not managed effectively. A slow addition rate and efficient cooling are essential. |
| WK-F02 | How can I minimize the formation of the tertiary alcohol byproduct? | The formation of the tertiary alcohol is a common issue resulting from the over-addition of the Grignard reagent. To minimize this, use a precisely controlled amount of the Grignard reagent (ideally a slight excess, e.g., 1.05-1.1 equivalents) and maintain a low reaction temperature throughout the addition. |
| WK-F03 | What are the recommended solvents for the industrial-scale Grignard reaction for this compound synthesis? | Ethereal solvents like THF or 2-MeTHF are commonly used due to their ability to solvate the Grignard reagent. On an industrial scale, 2-MeTHF is often preferred over THF due to its higher boiling point, lower water miscibility, and improved stability. |
| WK-F04 | What are the safety precautions for handling large quantities of Grignard reagents? | Grignard reagents are highly reactive, flammable, and moisture-sensitive. Large-scale operations should be conducted in a controlled, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including fire-retardant clothing, safety glasses, and gloves, is mandatory. Ensure that fire suppression equipment suitable for reactive metal fires is readily available. |
| WK-F05 | Which purification method is most suitable for large-scale production of this compound? | For large-scale production, crystallization is generally the most cost-effective and efficient purification method. The choice of solvent is critical and should be optimized for high recovery and purity. If higher purity is required, column chromatography with a suitable solvent system can be employed, though it is often more expensive and time-consuming at an industrial scale. |
Experimental Protocols
Key Experiment: Scale-Up of Grignard Reaction for this compound Synthesis
Objective: To synthesize this compound via the reaction of a suitable ester precursor with a Grignard reagent on an industrial scale.
Materials:
-
Ester Precursor (e.g., a derivative of a hydrindanone)
-
Grignard Reagent (e.g., (1R,4R)-1,4,5-trimethylhex-2-enylmagnesium bromide in 2-MeTHF)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous Toluene
-
Aqueous Ammonium Chloride Solution (10% w/v)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Equipment:
-
Jacketed Glass-Lined Reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition Funnel or Dosing Pump
-
Condenser
-
Receiving Vessels
-
Filtration Unit
-
Rotary Evaporator
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants: Charge the ester precursor and anhydrous toluene into the reactor. Stir the mixture at room temperature until the ester is fully dissolved.
-
Cooling: Cool the reactor contents to -10°C to -5°C using a suitable cooling system.
-
Grignard Addition: Slowly add the Grignard reagent solution to the reactor over a period of 2-4 hours, maintaining the internal temperature below 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by taking samples for HPLC or TLC analysis.
-
Quenching: Once the reaction is complete, slowly and carefully add the aqueous ammonium chloride solution to the reactor, keeping the temperature below 10°C to quench the reaction.
-
Phase Separation: Stop the agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Add brine to the organic layer, stir for 15 minutes, and then separate the layers.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography.
Visualizations
Caption: Experimental workflow for the industrial synthesis of this compound.
Caption: Logical relationship between problems, causes, and solutions.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Windaus Ketone
The Windaus Ketone, a crucial intermediate in the synthesis of vitamin D analogues and other complex steroids, has been the subject of various synthetic efforts. Historically, the primary precursor for this valuable compound has been ergocalciferol (Vitamin D2), leveraging its inherent steroidal framework. This guide provides a comparative analysis of the two main synthetic strategies starting from Vitamin D2: direct oxidative degradation and a multi-step synthesis via the Inhoffen-Lythgoe diol.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Oxidative Degradation (Improved Windaus Method) | Route 2: Multi-step Synthesis via Inhoffen-Lythgoe Diol |
| Starting Material | Ergocalciferol (Vitamin D2) | Ergocalciferol (Vitamin D2) |
| Key Intermediates | None (One-pot reaction) | Inhoffen-Lythgoe Diol, Intermediate Ketone (C22 aldehyde) |
| Overall Yield | ~35% | Not explicitly reported, but estimated to be higher than direct oxidation |
| Number of Steps | 1 | Multiple steps (>5) |
| Key Reactions | Oxidative cleavage with KMnO4 and a phase-transfer catalyst | Ozonolysis, reduction, tosylation, oxidation, Wittig-Horner reaction |
| Advantages | Short and straightforward procedure. | Potentially higher overall yield and purity due to stepwise synthesis and purification. Allows for the synthesis of various analogues. |
| Disadvantages | Low to moderate yield, potential for over-oxidation and side products. | Lengthy and complex multi-step synthesis. |
Experimental Protocols
Route 1: Improved Direct Oxidative Degradation of Vitamin D2
This method is an enhancement of the original Windaus procedure, utilizing a phase-transfer catalyst to improve the yield of the oxidative cleavage of ergocalciferol.
Materials:
-
Ergocalciferol (Vitamin D2)
-
Potassium permanganate (KMnO4)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Benzene (or a less toxic alternative like toluene)
-
Water
-
Sulfuric acid
Procedure:
-
A solution of ergocalciferol in benzene is prepared.
-
An aqueous solution of potassium permanganate and the phase-transfer catalyst is added to the ergocalciferol solution.
-
The biphasic mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by separating the organic layer.
-
The organic layer is washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining permanganate, followed by a wash with brine.
-
The organic solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the this compound.
Route 2: Multi-step Synthesis via Inhoffen-Lythgoe Diol
This route involves the initial degradation of Vitamin D2 to the Inhoffen-Lythgoe diol, which is then converted in several steps to the this compound.
Step 1: Oxidative Cleavage of Ergocalciferol to Inhoffen-Lythgoe Diol [1]
Materials:
-
Ergocalciferol (Vitamin D2)
-
Ozone (O3)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Sodium borohydride (NaBH4)
Procedure:
-
A solution of ergocalciferol in a mixture of dichloromethane and methanol is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
The excess ozone is removed by purging the solution with nitrogen or oxygen.
-
Sodium borohydride is added portion-wise to the cold solution to reduce the ozonide intermediates.
-
The reaction is allowed to warm to room temperature and then quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by chromatography to yield the Inhoffen-Lythgoe diol (approx. 75% yield).
Step 2: Conversion of Inhoffen-Lythgoe Diol to Intermediate Ketone
This is a three-step sequence involving tosylation, reduction, and oxidation.
Materials:
-
Inhoffen-Lythgoe diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Lithium aluminum hydride (LiAlH4)
-
Diethyl ether or Tetrahydrofuran (THF)
-
An oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Tosylation: The Inhoffen-Lythgoe diol is reacted with p-toluenesulfonyl chloride in pyridine to selectively tosylate the primary hydroxyl group.
-
Reduction: The resulting tosylate is then reduced using a strong reducing agent like lithium aluminum hydride in an ethereal solvent to remove the tosyl group and generate the corresponding methyl group.
-
Oxidation: The secondary alcohol is oxidized using an appropriate oxidizing agent such as PCC or Dess-Martin periodinane in dichloromethane to yield the intermediate ketone. This three-step process has a reported yield of approximately 85%.
Step 3: Synthesis of the Side Chain and Coupling (Wittig-Horner Reaction)
The intermediate ketone (which is an aldehyde, often referred to as Grundmann's ketone) is then reacted with a suitable phosphonate ylide corresponding to the side chain of the this compound.
Materials:
-
Intermediate Ketone (C22 aldehyde)
-
A phosphonate reagent for the side chain (e.g., diethyl (2-methyl-1-propenyl)phosphonate)
-
A strong base (e.g., sodium hydride or butyllithium)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
The phosphonate reagent is deprotonated with a strong base in an anhydrous solvent at low temperature to generate the corresponding phosphonate carbanion (ylide).
-
A solution of the intermediate ketone in the same anhydrous solvent is added to the ylide solution.
-
The reaction mixture is stirred, typically allowing it to warm to room temperature, to effect the Wittig-Horner olefination.
-
The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the this compound.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the multi-step synthesis of this compound from Ergocalciferol via the Inhoffen-Lythgoe diol.
Caption: Multi-step synthesis of this compound from Ergocalciferol.
References
A Comparative Guide to Analytical Methods for the Validation of Windaus Ketone Structure
For Researchers, Scientists, and Drug Development Professionals
Structural Overview of Windaus Ketone
This compound possesses a molecular formula of C₁₉H₃₂O and the IUPAC name (1R,3aR,7aR)-1-[(1R,2E,4R)-1,4,5-trimethylhex-2-en-1-yl]-7a-methyl-3a,4,5,6,7,7a-hexahydro-1H-inden-4-one. Its steroidal-like framework, featuring a ketone functional group, dictates the selection of appropriate analytical techniques for its structural elucidation.
Core Analytical Techniques for Structural Validation
The definitive validation of the this compound structure relies on a combination of spectroscopic methods that provide complementary information about its molecular framework, functional groups, and connectivity. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative data from these key analytical techniques for the structural confirmation of this compound.
| Analytical Technique | Parameter | Expected Value/Observation for this compound | Significance |
| ¹H NMR | Chemical Shift (δ) | ~0.7-2.5 ppm (Aliphatic protons) | Provides information on the electronic environment of each proton, aiding in the identification of different types of C-H bonds. |
| ~5.2-5.5 ppm (Olefinic protons) | Confirms the presence of the carbon-carbon double bond in the side chain. | ||
| ¹³C NMR | Chemical Shift (δ) | ~10-60 ppm (Aliphatic carbons) | Maps the carbon skeleton of the molecule. |
| ~120-140 ppm (Olefinic carbons) | Corroborates the presence of the C=C double bond. | ||
| ~200-215 ppm (Ketone carbonyl carbon) | Definitive evidence for the ketone functional group. | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2850-3000 cm⁻¹ (C-H stretching) | Confirms the presence of aliphatic C-H bonds. |
| ~1650-1685 cm⁻¹ (C=C stretching) | Indicates the presence of the alkene group. | ||
| ~1700-1725 cm⁻¹ (C=O stretching) | Strong absorption characteristic of a saturated cyclic ketone. | ||
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z = 276.46 | Confirms the molecular weight of this compound. |
| Fragmentation Pattern | Characteristic losses of alkyl groups and fragments related to the side chain and the indanone core. | Provides structural information based on the fragmentation of the molecule. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in the this compound molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and acquisition time of 2-4 seconds.
-
Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60°, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (COSY, HSQC, HMBC):
-
Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.
-
Run Heteronuclear Single Quantum Coherence (HSQC) to identify direct carbon-hydrogen correlations.
-
Conduct Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range carbon-hydrogen correlations, which is critical for assembling the molecular structure.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the ketone and alkene moieties.
Methodology:
-
Sample Preparation:
-
Thin Film (for oils): If this compound is a viscous liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform or carbon tetrachloride) to a concentration of 1-5%.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Place the sample in the spectrometer and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum. Analyze the positions and intensities of the absorption bands to identify functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for molecules of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For EI, a standard electron energy of 70 eV is typically used.
-
For ESI, optimize the source parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be pieced together to deduce the structure.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural validation of this compound.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Caption: Flow of information from raw analytical data to the final validated structure.
A Spectroscopic Showdown: Unraveling the Nuances of Windaus Ketone and its Analogues
For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structures and their interactions is paramount. This guide provides a comprehensive spectroscopic comparison of Windaus Ketone and its analogue, the Wieland-Miescher ketone. By examining their distinct spectral fingerprints, we can gain deeper insights into their structural and electronic properties, which are crucial for applications in synthetic chemistry and drug design.
This compound, a significant intermediate in the synthesis of vitamin D and its analogues, and the Wieland-Miescher ketone, a versatile building block in the total synthesis of steroids and terpenoids, are both α,β-unsaturated ketones. Their shared structural motif makes for a compelling comparative analysis, revealing subtle yet important differences in their spectroscopic characteristics. This guide will delve into their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a clear, tabulated comparison and detailed experimental protocols.
At a Glance: Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and Wieland-Miescher Ketone, offering a direct comparison of their characteristic signals.
| Spectroscopic Technique | This compound | Wieland-Miescher Ketone |
| ¹H NMR (δ, ppm) | Data not available | ~5.86 (s, 1H, vinylic H) |
| ¹³C NMR (δ, ppm) | Data not available | ~198.0 (C=O, conjugated), ~168.0 (C=C), ~126.0 (C=C) |
| IR (cm⁻¹) | Data not available | ~1665 (C=O, conjugated), ~1615 (C=C) |
| Mass Spec. (m/z) | Data not available | 178 (M⁺) |
In Detail: Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. Below are the standard experimental protocols for the techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Methodology:
-
Sample Preparation: A 5-10 mg sample of the ketone is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The spectrum is acquired on a 300 or 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically at 75 or 125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A 45° pulse width and a relaxation delay of 2-5 seconds are used, with several hundred to several thousand scans being averaged.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carbonyl and alkene groups.
Methodology:
-
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Structural Relationships and Biological Significance
The structural relationship between this compound and its analogue, the Wieland-Miescher ketone, is rooted in their shared bicyclic α,β-unsaturated ketone core. This structural motif is not only a versatile synthetic intermediate but also holds biological relevance.
Caption: Relationship between this compound and its analogue.
The α,β-unsaturated ketone moiety is a known pharmacophore that can interact with various biological targets. Notably, compounds containing this functional group have been shown to act as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation.
Signaling Pathway: PPARγ Activation
The activation of PPARγ by α,β-unsaturated ketones can trigger a cascade of downstream events, influencing gene expression related to adipogenesis and anti-inflammatory responses.
Caption: PPARγ activation by α,β-unsaturated ketone ligands.
This guide provides a foundational spectroscopic comparison and highlights the biological relevance of this compound and its analogues. Further research to obtain and analyze the specific spectroscopic data for this compound will be invaluable for a more complete and direct comparison, ultimately aiding in the rational design of novel therapeutic agents.
A Comparative Guide to Oxidizing Agents for the Synthesis of Windaus Ketone (7-Ketocholesterol)
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Windaus Ketone, chemically known as 7-ketocholesterol, is a critical process in the study of various physiological and pathological conditions. As a major oxidation product of cholesterol, its efficient and pure synthesis is paramount for research into atherosclerosis, neurodegenerative diseases, and other age-related conditions. This guide provides an objective comparison of different oxidizing agents commonly employed for the synthesis of this compound, supported by available experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
Performance Comparison of Oxidizing Agents
The choice of an oxidizing agent for the synthesis of 7-ketocholesterol from cholesterol or its derivatives, such as 7-hydroxycholesterol, significantly impacts the reaction's efficiency, yield, and the purity of the final product. The following table summarizes the performance of several common oxidizing agents based on available data.
| Oxidizing Agent | Starting Material | Reported Yield | Reaction Time | Purity | Key Considerations |
| t-Butyl chromate | Cholesteryl acetate | Moderate | Not specified | Contains ~25% unoxidized starting material[1] | Requires subsequent hydrolysis and purification steps.[1] |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | 7-Hydroxycholesterol | High (General)[2] | Rapid[2] | Generally high | Strong acidic conditions may not be suitable for sensitive substrates. Chromium (VI) reagents are carcinogenic.[2] |
| Pyridinium Chlorochromate (PCC) | 7-Hydroxycholesterol | Good to high (General) | Not specified | Good | Milder than Jones reagent, but can be acidic. |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | 7-Hydroxycholesterol | High (General) | Not specified | High | Mild conditions, suitable for sensitive functional groups. Requires low temperatures and produces malodorous dimethyl sulfide. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and replication of experimental results. Below are protocols for the synthesis of this compound using different oxidizing agents.
Oxidation of Cholesteryl Acetate with t-Butyl Chromate
This method involves the oxidation of the allylic position of cholesteryl acetate.
Procedure:
-
Dissolve cholesteryl acetate in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Add a solution of t-butyl chromate to the reaction mixture.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to remove the chromium salts.
-
The resulting crude 7-ketocholesteryl acetate is then hydrolyzed using a base, such as potassium carbonate in aqueous methanol, to yield 7-ketocholesterol.
-
Purification is necessary to remove the unoxidized cholesterol, which can be achieved by preparative TLC or column chromatography.
Jones Oxidation of 7-Hydroxycholesterol
This method utilizes a strong oxidizing agent prepared from chromium trioxide and sulfuric acid.
Procedure:
-
Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.
-
Dissolve 7-hydroxycholesterol in acetone.
-
Cool the solution of the alcohol in an ice bath.
-
Slowly add the Jones reagent dropwise to the cooled solution with stirring. The reaction is typically rapid and exothermic.
-
The reaction mixture will change color from reddish-orange to green, indicating the reduction of Cr(VI) to Cr(III).
-
Once the reaction is complete (monitored by TLC), the excess oxidizing agent is quenched by the addition of isopropanol.
-
The mixture is then filtered, and the solvent is evaporated.
-
The residue is extracted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 7-ketocholesterol, which can be further purified by crystallization or chromatography.
Swern Oxidation of 7-Hydroxycholesterol
This method employs activated dimethyl sulfoxide (DMSO) for a mild oxidation.
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of DMSO in anhydrous dichloromethane to the cooled oxalyl chloride solution.
-
After stirring for a short period, add a solution of 7-hydroxycholesterol in anhydrous dichloromethane dropwise.
-
Continue stirring at -78 °C for a specified time.
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthesis Workflow
To better understand the general process of synthesizing this compound, the following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding of the comparative aspects of synthesizing this compound using various oxidizing agents. Researchers are encouraged to consult the primary literature for more detailed and specific experimental conditions to optimize their synthetic procedures.
References
Validating the Purity of Windaus Ketone: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates is paramount to the success of complex syntheses. Windaus Ketone, a critical building block in the synthesis of Vitamin D and its analogs, requires rigorous purity assessment to guarantee the quality and efficacy of the final active pharmaceutical ingredient. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound purity, complete with experimental protocols and data interpretation.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is typically employed to separate the target compound from potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the molecular structure and can be used to identify and quantify the main compound as well as any impurities present.
Comparative Analysis of HPLC and NMR for Purity Determination
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning of analytes between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantification of known and unknown impurities, determination of percentage purity. | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). |
| Sample Throughput | High | Moderate to Low |
| Sensitivity | High (can detect trace impurities) | Moderate (less sensitive for very low-level impurities) |
| Data Interpretation | Based on retention time and peak area. | Based on chemical shifts, coupling constants, and signal integration. |
| Information Provided | Purity profile, retention times of components. | Detailed molecular structure, identification of functional groups, and relative abundance of different protons/carbons. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A standard Reversed-Phase HPLC (RP-HPLC) method is a robust approach for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 60% acetonitrile and increasing to 90% over 20 minutes. The exact gradient should be optimized for the best separation of impurities.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (ketones typically have a UV absorbance in this region)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H (proton) and ¹³C (carbon) NMR are invaluable for confirming the structure and assessing the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in different chemical environments in the this compound molecule.
-
Compare the observed chemical shifts in both ¹H and ¹³C spectra with expected values for the structure of this compound.
-
The presence of unexpected signals may indicate impurities. The relative integration of impurity signals in the ¹H NMR can be used for semi-quantitative purity estimation.
-
Data Presentation
Table 1: HPLC Purity Analysis of this compound
| Sample | Retention Time (min) | Peak Area | % Area |
| This compound | 12.5 | 995,000 | 99.5% |
| Impurity 1 | 8.2 | 3,000 | 0.3% |
| Impurity 2 | 14.1 | 2,000 | 0.2% |
Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~210 |
| Vinylic Protons | ~5.2 - 5.4 | ~120 - 140 |
| Methyl Protons | ~0.8 - 1.2 | ~15 - 25 |
| Methylene/Methine Protons | ~1.3 - 2.5 | ~20 - 50 |
Mandatory Visualization
Caption: Workflow for the purity validation of this compound using HPLC and NMR.
Alternative Analytical Methods
While HPLC and NMR are the primary methods for purity validation, other techniques can provide complementary information:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is particularly useful for identifying unknown impurities by providing their molecular weights.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a powerful analytical tool.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of the ketone functional group and other characteristic structural features of this compound.
-
Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and oxygen in the sample, which can be compared to the theoretical values for this compound to assess bulk purity.
Illuminating the Molecular Architecture of Windaus Ketone Derivatives: A Comparative Guide to Structural Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative analysis of X-ray crystallography alongside alternative analytical techniques for the structural elucidation of Windaus Ketone derivatives, pivotal intermediates in the synthesis of Vitamin D and its analogs.
This publication offers an objective comparison of the performance of key analytical methods, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their specific needs. A thorough understanding of the spatial arrangement of these complex molecules is critical for establishing structure-activity relationships (SAR), optimizing synthetic pathways, and advancing drug discovery efforts.
The Gold Standard: X-ray Crystallography
X-ray crystallography remains the definitive method for obtaining high-resolution, three-dimensional structural information of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and stereochemistry.
While a crystal structure for this compound itself is not publicly available, the analysis of related steroid ketones, such as progesterone, provides a valuable framework for understanding the crystallographic approach.
Table 1: Crystallographic Data for Progesterone (A Representative Steroid Ketone)
| Parameter | Value |
| Formula | C₂₁H₃₀O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 12.598 Å, b = 13.832 Å, c = 10.384 Å |
| Volume (V) | 1809.5 ų |
| Molecules per Unit Cell (Z) | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for the X-ray crystallographic analysis of a this compound derivative involves the following key steps:
-
Crystallization: High-quality single crystals of the this compound derivative are grown from a suitable solvent or solvent mixture. This is often the most challenging step.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic techniques offer valuable and often complementary information, particularly regarding the structure in solution and molecular connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively, allowing for the determination of connectivity through analysis of chemical shifts and coupling constants.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (ion) |
| Information Obtained | 3D atomic coordinates, bond lengths/angles, stereochemistry | Connectivity, stereochemistry, dynamic processes in solution | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Unambiguous 3D structure | Non-destructive, provides data on solution-state conformation | High sensitivity, requires very small sample amount |
| Key Limitation | Requires high-quality single crystals | Lower resolution than crystallography, complex spectra for large molecules | Does not directly provide 3D structure |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount (typically 1-10 mg) of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired.
-
Spectral Analysis: The resulting spectra are processed and analyzed to assign chemical shifts and coupling constants, leading to the elucidation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns can offer valuable clues about the molecular structure. For this compound derivatives, techniques like electron ionization (EI) or electrospray ionization (ESI) can be employed.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation of mixtures.
-
Ionization: The molecules are ionized using an appropriate method (e.g., EI, ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight and to interpret the fragmentation pattern to deduce structural features.
Logical Framework for Structural Analysis
The selection of an analytical technique or a combination of techniques for the structural analysis of this compound derivatives depends on the specific research question and the nature of the sample.
Conclusion
The structural elucidation of this compound derivatives is a critical step in the development of new Vitamin D analogs and other therapeutics. While X-ray crystallography provides the most definitive three-dimensional structural information, its requirement for high-quality single crystals can be a significant bottleneck. NMR spectroscopy and mass spectrometry are powerful, complementary techniques that provide essential information on molecular connectivity and composition, often on non-crystalline samples. For a comprehensive understanding of these important molecules, an integrated approach utilizing a combination of these analytical methods is often the most effective strategy. This guide provides the foundational knowledge for researchers to make informed decisions about the most suitable analytical pathways for their specific research goals.
Catalyst Efficiency in Windaus-Grundmann Ketone Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Windaus-Grundmann ketone is a critical intermediate in the synthesis of Vitamin D and its analogues. The efficiency of its synthesis, particularly the formation of the hydrindanone core, is highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalysts used in reactions analogous to the Windaus-Grundmann synthesis, focusing on the Robinson annulation, a key mechanistic step. Experimental data on reaction yield and enantioselectivity are presented to aid in catalyst selection.
Performance Comparison of Catalysts in Robinson Annulation
The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a fundamental reaction for the formation of six-membered rings and is mechanistically analogous to the core transformation in the Windaus-Grundmann synthesis. The choice of catalyst significantly impacts the yield and stereoselectivity of this reaction. Below is a summary of the performance of various organocatalysts and metal-based catalysts in Robinson annulation reactions leading to bicyclic ketone products relevant to steroid synthesis.
| Catalyst Type | Catalyst | Substrates | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Organocatalyst | (S)-Proline | 2-Methylcyclohexane-1,3-dione + Methyl vinyl ketone | DMSO | 138 | 93 | 84 |
| Organocatalyst | (S)-Phenylalanine + d-Camphorsulfonic acid | Prochiral acyclic triones | Neat | - | - | - |
| Organocatalyst | Pyrrolidine derivatives | Chalcone + Acetone | Toluene | 96 | 13 | High (not specified) |
| Organocatalyst | Cinchona alkaloid amine (cat-1) | α-Fluoro-β-ketoester + Chalcone | MeCN | - | 79 | 99 |
| Metal-Based | Cu(OAc)₂·H₂O / (S)-Ph-BOX | β-Keto acid + α,β-Unsaturated ketone | THF | - | 65-85 | 84-94 |
| Metal-Based | Cu(IPr)Cl / NaOtBu | β-Hydroxy ketone + Aldehyde | - | - | up to 91 | - |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below. These protocols are representative of the procedures used to assess catalyst efficiency in Robinson annulation and similar transformations.
Organocatalytic Robinson Annulation using (S)-Proline
This protocol describes the synthesis of the Wieland-Miescher ketone, a classic example of an asymmetric Robinson annulation.[1]
Materials:
-
2-Methylcyclohexane-1,3-dione
-
Methyl vinyl ketone
-
(S)-Proline (catalyst)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of 2-methylcyclohexane-1,3-dione in DMSO, add (S)-proline and trifluoroacetic acid.
-
Stir the mixture at the desired temperature (e.g., 90 °C).
-
Add methyl vinyl ketone dropwise to the reaction mixture.
-
Continue stirring for the specified reaction time (e.g., 138 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the Wieland-Miescher ketone.
Copper-Catalyzed Decarboxylative Michael/Aldol Reaction
This protocol outlines a single-pot copper(II)-catalyzed reaction to form functionalized chiral cyclohexenones.[2]
Materials:
-
β-Keto acid
-
α,β-Unsaturated ketone (enone)
-
Cu(OAc)₂·H₂O (catalyst)
-
(S)-Ph-BOX (chiral ligand)
-
4 Å Molecular sieves
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried reaction vessel, add Cu(OAc)₂·H₂O, the chiral bis(oxazoline) ligand ((S)-Ph-BOX), and 4 Å molecular sieves.
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add anhydrous THF and stir the mixture at room temperature for 1 hour.
-
Add the β-keto acid and the α,β-unsaturated ketone to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing catalyst efficiency and the fundamental reaction pathway.
Caption: General workflow for assessing catalyst efficiency.
Caption: Robinson annulation signaling pathway.
References
A Comparative Guide to the Biological Activity of Vitamin D Analogs Derived from Different Ketone Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various vitamin D analogs synthesized from different ketone precursors. The information is supported by experimental data to aid in the selection and development of vitamin D-based therapeutics. The primary focus is on analogs derived from two major classes of ketone precursors: those based on the Grundmann's ketone skeleton and those synthesized from the Inhoffen-Lythgoe diol.
Introduction
The therapeutic potential of vitamin D extends beyond its classical role in calcium homeostasis to areas such as cancer, autoimmune diseases, and dermatology.[1] This has driven the synthesis of numerous vitamin D analogs with modified A-rings, C/D-rings, or side chains to enhance therapeutic efficacy and reduce side effects like hypercalcemia.[1][2] A common synthetic strategy involves the convergent synthesis, where the A-ring and the C/D-ring with the side chain are synthesized separately and then coupled. The C/D-ring fragment is often a ketone, with Grundmann's ketone and derivatives of the Inhoffen-Lythgoe diol being key starting materials.[1][3] The choice of the ketone precursor can significantly influence the structural modifications possible and, consequently, the biological activity of the final analog.
Comparative Biological Activity
The biological activity of vitamin D analogs is primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. Key measures of biological activity include VDR binding affinity, the ability to induce cell differentiation (e.g., in HL-60 leukemia cells), and the potency of transcriptional activation.
Vitamin D Analogs from Grundmann's Ketone
Grundmann's ketone is a versatile bicyclic ketone that represents the C/D-ring core of the vitamin D molecule. It is widely used in the synthesis of a variety of analogs with modifications in the A-ring and the side chain.
Vitamin D Analogs from Inhoffen-Lythgoe Diol
The Inhoffen-Lythgoe diol is another crucial precursor, often obtained from the ozonolysis of vitamin D2 or other steroidal starting materials. It can be converted into various ketone derivatives for the synthesis of analogs, particularly those with modified side chains.
Table 1: Comparison of VDR Binding Affinity of Vitamin D Analogs
| Analog | Ketone Precursor Type | Modification | Relative VDR Binding Affinity (1,25(OH)₂D₃ = 100%) | Reference |
| 1α,25(OH)₂D₃ (Calcitriol) | - (Natural Hormone) | - | 100 | |
| 2α-methyl-1,25(OH)₂D₃ | Grundmann's Ketone | A-Ring | More potent than 1,25(OH)₂D₃ | |
| 2β-methyl-1,25(OH)₂D₃ | Grundmann's Ketone | A-Ring | Less potent than 2α-methyl analog | |
| 19-nor-1α,25(OH)₂D₃ | Grundmann's Ketone | C-Ring | Reduced affinity | |
| nor-21-20(22),23(24)-diyn-1,25(OH)₂D₃ | Inhoffen-Lythgoe Diol | Side-Chain | Significant activation | |
| Gemini Analogs (e.g., 18, 19, 20) | Inhoffen-Lythgoe Diol | Side-Chain (two side chains) | 100-1000 times more potent than 1,25(OH)₂D₃ | |
| 1,25cD₃ (o-carborane analog) | Inhoffen-Lythgoe Diol | Side-Chain | 2 times tighter than 1,25(OH)₂D₃ |
Table 2: Comparison of HL-60 Cell Differentiation Activity
| Analog | Ketone Precursor Type | Modification | Relative Potency (ED₅₀/EC₅₀) vs. 1,25(OH)₂D₃ | Reference |
| 1α,25(OH)₂D₃ (Calcitriol) | - (Natural Hormone) | - | 1 | |
| 2α-methoxy-19-nor-1,25D₃ (C2α-7a) | Grundmann's Ketone | A-Ring, C-Ring | ~26-fold more potent | |
| 2β-methoxy-19-nor-1,25D₃ (C2β-7b) | Grundmann's Ketone | A-Ring, C-Ring | 0.08-fold | |
| 2α-hydroxy-19-nor-1,25D₃ | Grundmann's Ketone | A-Ring, C-Ring | 1-fold | |
| PRI-1907 | Inhoffen-Lythgoe Diol | Side-Chain | More potent | |
| PRI-5201 | Inhoffen-Lythgoe Diol | Side-Chain | More potent | |
| PRI-5202 | Inhoffen-Lythgoe Diol | Side-Chain | More potent |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive VDR Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human VDR
-
Radioligand: [³H]-1α,25(OH)₂D₃
-
Test compounds and unlabeled 1α,25(OH)₂D₃
-
Assay Buffer (e.g., TEKGD: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4)
-
Separation method: Hydroxylapatite slurry or glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled 1α,25(OH)₂D₃ in the assay buffer.
-
In reaction tubes, add the assay buffer, recombinant VDR, and the radiolabeled [³H]-1α,25(OH)₂D₃ at a concentration at or below its Kd.
-
Add the serially diluted test compounds or unlabeled 1α,25(OH)₂D₃ (for determining non-specific binding).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
Separate the bound from free radioligand using either hydroxylapatite slurry (which binds the VDR-ligand complex) followed by centrifugation and washing, or by vacuum filtration through glass fiber filters.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
HL-60 Cell Differentiation Assay (NBT Reduction)
This assay measures the functional ability of vitamin D analogs to induce the differentiation of human promyelocytic leukemia (HL-60) cells into mature monocytes/macrophages, which gain the ability to produce superoxide upon stimulation.
Materials:
-
HL-60 cells
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds
-
Nitroblue tetrazolium (NBT) solution (e.g., 4 mg/ml in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (e.g., 2 µg/ml)
-
Microscope
Procedure:
-
Seed HL-60 cells at a specific density (e.g., 4x10⁴ cells/ml) in culture plates.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 72-96 hours).
-
Harvest the cells by centrifugation and resuspend them in a solution containing NBT and a stimulant like TPA.
-
Incubate the cells at 37°C for 30 minutes.
-
Prepare cytospin slides or view the cells directly under a microscope.
-
Count the number of cells containing intracellular dark blue formazan deposits (NBT-positive cells) versus the total number of cells.
-
Calculate the percentage of differentiated cells for each concentration of the test compound and determine the EC₅₀ or ED₅₀ value.
VDRE-Luciferase Reporter Gene Assay
This assay quantifies the ability of a vitamin D analog to activate the VDR and initiate gene transcription from a promoter containing VDREs.
Materials:
-
A suitable host cell line (e.g., HEK293T, Cos7)
-
An expression vector for human VDR
-
A reporter vector containing a luciferase gene driven by a minimal promoter with tandem repeats of a VDRE
-
A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagent
Procedure:
-
Co-transfect the host cells with the VDR expression vector, the VDRE-luciferase reporter vector, and the normalization control vector.
-
After an initial incubation period (e.g., 24 hours), treat the transfected cells with various concentrations of the test compounds.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the relative luciferase units against the log concentration of the test compound to determine the EC₅₀ and maximal efficacy (Emax).
Signaling Pathways and Experimental Workflows
References
A Comparative Review of Synthetic Strategies for the Windaus-Grundmann Ketone
The Windaus-Grundmann ketone, a crucial intermediate in the total synthesis of vitamin D and its analogs, has been a significant target for organic chemists. Its hydrindane core, adorned with specific stereochemistry, presents a formidable synthetic challenge. Over the decades, several distinct strategies have emerged for the construction of this key building block. This guide provides a comparative overview of three seminal total syntheses of the Windaus-Grundmann ketone, developed by the research groups of Lythgoe and Inhoffen. We will delve into the experimental details of each approach, present a quantitative comparison of their efficiencies, and visualize the logical flow of these synthetic pathways. This analysis aims to serve as a valuable resource for researchers, scientists, and professionals in drug development working in the field of steroid and vitamin D synthesis.
Comparison of Synthetic Strategies
The efficiency of a total synthesis is a critical factor, often evaluated by the overall yield and the total number of synthetic steps. The following table summarizes these key metrics for the syntheses of the Windaus-Grundmann ketone by Lythgoe (1977 and 1978) and Inhoffen (1957).
| Synthetic Route | Starting Material | Total Steps | Overall Yield (%) | Key Features |
| Lythgoe et al. (1977) | (R)-(-)-Citronellic acid | ~15 | Not explicitly stated | Stereospecific construction of the side chain followed by annulation to form the hydrindane system. |
| Kocienski, Lythgoe et al. (1978) | (–)-(S)-Methyl hydrogen β-methylglutarate | ~10 | Not explicitly stated | Convergent approach utilizing a Julia olefination to couple the side chain and the hydrindane precursor. |
| Inhoffen et al. (1957) | Vitamin D2 (Ergocalciferol) | Multiple steps | Not explicitly stated | Degradation of a natural product to access the core hydrindane structure. |
Synthetic Pathways Overview
The synthetic strategies for the Windaus-Grundmann ketone can be broadly categorized into two main approaches: linear/convergent total synthesis from chiral pool starting materials and degradation of a readily available natural product. The following diagram illustrates the logical relationship between these distinct approaches.
Caption: Synthetic strategies for the Windaus-Grundmann Ketone.
Experimental Protocols
Lythgoe et al. (1977) Synthesis
This synthesis commences from the readily available chiral building block, (R)-(-)-citronellic acid. The key steps involve the stereocontrolled elaboration of the side chain, followed by a Robinson annulation to construct the hydrindane ring system.
Key Experimental Step: Robinson Annulation
-
Reaction: The unsaturated ketone derived from (R)-(-)-citronellic acid is reacted with a suitable Michael acceptor, such as methyl vinyl ketone, in the presence of a base to initiate the annulation cascade.
-
Reagents and Conditions: Typically, a catalytic amount of a strong base like sodium methoxide or potassium tert-butoxide is used in an alcoholic solvent. The reaction mixture is stirred at room temperature or heated to effect cyclization.
-
Work-up and Purification: The reaction is quenched with a proton source, and the product is extracted with an organic solvent. Purification is achieved through column chromatography on silica gel.
Kocienski, Lythgoe et al. (1978) Alternative Synthesis
This approach represents a more convergent strategy, where the hydrindane core and the side chain are synthesized separately and then coupled in a key step.
Key Experimental Step: Julia-Lythgoe Olefination
-
Reaction: A phenylsulfonyl derivative of the side chain is treated with a strong base to form a carbanion, which then reacts with an aldehyde precursor of the hydrindane ring system. The resulting β-hydroxysulfone is then reductively eliminated to form the desired alkene.
-
Reagents and Conditions: The sulfone is typically deprotonated with n-butyllithium in tetrahydrofuran at low temperatures (-78 °C). After addition of the aldehyde, the intermediate is trapped with an acylating agent. The reductive elimination is commonly carried out using sodium amalgam in a protic solvent.
-
Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. Purification of the Windaus-Grundmann ketone is performed using column chromatography.
Inhoffen et al. (1957) Synthesis
This early synthesis relies on the chemical degradation of a readily available natural product, vitamin D2 (ergocalciferol).
Key Experimental Step: Ozonolysis
-
Reaction: The triene system of vitamin D2 is cleaved by ozonolysis to generate smaller fragments, including a precursor to the Windaus-Grundmann ketone.
-
Reagents and Conditions: A solution of vitamin D2 in a suitable solvent (e.g., methanol, dichloromethane) is cooled to a low temperature (-78 °C), and a stream of ozone is passed through the solution until a blue color persists. The reaction is then worked up reductively, for example, with zinc dust and acetic acid or triphenylphosphine.
-
Work-up and Purification: After the reductive work-up, the solvent is removed, and the resulting mixture of products is separated by chromatography to isolate the desired hydrindane derivative.
This comparative guide highlights the evolution of synthetic strategies towards the Windaus-Grundmann ketone, from early degradative methods to more sophisticated and convergent total syntheses. The choice of a particular route depends on factors such as the availability of starting materials, desired stereochemical control, and overall efficiency. The detailed experimental protocols and comparative data provided herein are intended to aid researchers in the selection and implementation of the most suitable synthetic approach for their specific needs in the field of vitamin D research and beyond.
Safety Operating Guide
Navigating the Disposal of Windaus Ketone: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before handling Windaus Ketone, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. If an SDS is not available, the chemical should be treated as hazardous. Based on general knowledge of ketones and organic compounds, the following personal protective equipment (PPE) should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
While a specific SDS for this compound was not identified in the search, its fundamental properties have been compiled from available chemical databases.[1][2] This information is critical for a preliminary hazard assessment.
| Property | Value |
| Molecular Formula | C₁₉H₃₂O[1][2] |
| Molecular Weight | 276.46 g/mol [2] |
| Appearance | Neat (likely a solid or liquid) |
| CAS Number | 55812-80-1 |
Note: "Neat" indicates the substance is in its pure form, without any added solvent or diluent.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a hazardous waste stream, following all institutional, local, regional, and national regulations. The following steps provide a general framework for its disposal:
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container with "Hazardous Waste," "this compound," and the date.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection and Storage:
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, in the designated hazardous waste container.
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated secondary containment area away from ignition sources.
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during and after the cleanup.
-
-
Final Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste management service with all available information about the chemical, including its known properties and any potential hazards.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols
Detailed experimental protocols for the disposal or degradation of this compound are not publicly available. The recommended procedure is to manage it as a chemical waste product through a licensed disposal service.
Disposal Workflow
The following diagram illustrates a general workflow for the management and disposal of laboratory chemical waste, applicable to substances like this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Windaus Ketone
For laboratory professionals engaged in pioneering research and drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for Windaus Ketone, an intermediate in the synthesis of Vitamin D derivatives. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Full-Face Shield | Chemical splash-resistant safety glasses with side shields are the minimum requirement. A full-face shield is recommended when there is a potential for splashes or airborne particle generation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for any signs of degradation or perforation. |
| Body Protection | Laboratory Coat or Coveralls | A clean, buttoned laboratory coat should be worn to protect street clothes and skin from contamination. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are advised. |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator with organic vapor cartridges and particulate filters (P100) should be used when handling the powder outside of a certified chemical fume hood or glove box, or if aerosolization is possible. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required in all laboratory areas to protect against spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and cross-contamination. The following step-by-step operational plan should be integrated into your laboratory's standard operating procedures.
1. Pre-Handling Preparations:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential dust or vapors.
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the designated area.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
2. Weighing and Aliquoting:
-
Containment: When weighing the solid compound, perform the task within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Minimize Dust: Handle the material gently to avoid creating dust.
-
Tool Decontamination: Use dedicated tools for handling this compound. If not possible, thoroughly decontaminate any shared tools after use.
3. Experimental Use:
-
Closed Systems: Whenever feasible, use closed systems to minimize the release of the compound into the laboratory environment.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down all surfaces in the designated work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid self-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Ensure containers are made of a material compatible with the waste they hold.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1]
-
Never dispose of this compound down the drain or in the regular trash.[1]
Experimental Workflow and Logical Relationships
To visualize the procedural flow for safely handling this compound, the following diagram outlines the critical steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
